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  • Product: 1-Methanesulfonyl-4-methyl-2-nitrobenzene
  • CAS: 341029-57-0

Core Science & Biosynthesis

Foundational

Comprehensive Spectroscopic Characterization of 1-Methanesulfonyl-4-methyl-2-nitrobenzene: A Technical Guide for Structural Elucidation

Executive Summary In modern drug development and materials science, the precise structural elucidation of intermediate building blocks is non-negotiable. 1-Methanesulfonyl-4-methyl-2-nitrobenzene (CAS: 341029-57-0) is a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development and materials science, the precise structural elucidation of intermediate building blocks is non-negotiable. 1-Methanesulfonyl-4-methyl-2-nitrobenzene (CAS: 341029-57-0) is a highly functionalized 1,2,4-trisubstituted benzene derivative frequently utilized in the synthesis of sulfone-containing therapeutics and agrochemicals.

This whitepaper provides an authoritative, in-depth guide to the spectroscopic characterization of this molecule. By synthesizing data from Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared Spectroscopy (FTIR), we establish a self-validating analytical framework. Rather than merely listing data, this guide deconstructs the causality behind the experimental parameters and the electronic effects dictating the spectral output.

Structural Elucidation Strategy & Causality

The structural confirmation of 1-Methanesulfonyl-4-methyl-2-nitrobenzene relies on deciphering the competing electronic effects of its three substituents:

  • Nitro Group (-NO₂ at C2): A strong electron-withdrawing group (EWG) via both resonance and inductive effects. It severely deshields ortho and para protons.

  • Methanesulfonyl Group (-SO₂CH₃ at C1): Another potent EWG. The highly oxidized sulfur atom pulls electron density from the ring, strongly deshielding the ortho positions.

  • Methyl Group (-CH₃ at C4): A mild electron-donating group (EDG) via hyperconjugation, which slightly shields its ortho positions.

The interplay of these groups creates a distinct, highly predictable asymmetric electronic environment. To definitively prove the 1,2,4-substitution pattern, a multi-modal workflow is required. NMR provides spatial and connectivity data, HRMS confirms the exact isotopic mass, and FTIR orthogonally validates the presence of the functional groups without requiring sample vaporization.

Workflow Sample 1-Methanesulfonyl-4-methyl- 2-nitrobenzene (CAS: 341029-57-0) NMR_Prep NMR Prep (CDCl3, 298K) Sample->NMR_Prep HRMS_Prep HRMS Prep (MeOH, 0.1% FA) Sample->HRMS_Prep IR_Prep FTIR Prep (Neat, ATR) Sample->IR_Prep NMR_Acq NMR Acquisition (1H, 13C, HSQC, HMBC) NMR_Prep->NMR_Acq HRMS_Acq ESI-HRMS (Positive Mode) HRMS_Prep->HRMS_Acq IR_Acq ATR-FTIR (4000-400 cm⁻¹) IR_Prep->IR_Acq Data_Int Data Integration & Cross-Validation NMR_Acq->Data_Int HRMS_Acq->Data_Int IR_Acq->Data_Int Struct_Conf Structural Confirmation (1,2,4-trisubstitution) Data_Int->Struct_Conf

Fig 1: Orthogonal Spectroscopic Validation Workflow for Structural Confirmation.

Experimental Workflows & Self-Validating Protocols

To ensure absolute trustworthiness, every protocol must be designed as a self-validating system where internal controls confirm the integrity of the data .

High-Resolution NMR Acquisition Protocol
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D).

    • Self-Validation Check: The inclusion of 0.03% v/v tetramethylsilane (TMS) acts as an internal zero-reference. The residual CHCl₃ peak at 7.26 ppm serves as a secondary lock and calibration check.

  • 1H NMR (400 MHz): Execute a standard 1D proton pulse sequence (e.g., zg30). Set the spectral width to 12 ppm and the relaxation delay (D1) to 2.0 s. Acquire 16 scans.

    • Causality: The integration of the aliphatic Ar-CH₃ singlet (exactly 3.00 protons) acts as the internal mathematical anchor to validate the 1:1:1 ratio of the three distinct aromatic protons.

  • 13C NMR (100 MHz): Execute a proton-decoupled sequence (zgpg30). Set D1 to 2.5 s and acquire 512 scans.

    • Causality: Quaternary carbons (C1, C2, C4) lack attached protons to facilitate dipole-dipole relaxation, resulting in long T1​ relaxation times. A longer D1 ensures these critical quaternary signals are fully captured without saturation .

ESI-HRMS Acquisition Protocol
  • Sample Preparation: Dilute the compound to 1 µg/mL in LC-MS grade Methanol containing 0.1% Formic Acid.

    • Causality: The sulfone and nitro groups are relatively poor proton acceptors. The addition of 0.1% Formic Acid artificially lowers the pH, providing excess protons to drive the formation of [M+H]+ ions in the electrospray source .

  • Acquisition: Inject 5 µL into an Orbitrap mass spectrometer (HESI source, positive ion mode). Set spray voltage to +3.5 kV and resolution to 70,000.

    • Self-Validation Check: The instrument must utilize a lock-mass (e.g., ambient polysiloxanes at m/z 371.1012) to ensure mass accuracy remains within a ≤5 ppm error margin.

Spectroscopic Data Analysis & Interpretation

NMR Chemical Shifts and Causality

The 1,2,4-substitution pattern is unequivocally proven by the multiplicity and coupling constants ( J ) of the aromatic protons.

  • H3 (8.17 ppm): Isolated between the -NO₂ and -CH₃ groups. It only exhibits a fine meta-coupling ( 4J≈1.5 Hz) to H5. The massive deshielding is caused by the adjacent nitro group.

  • H5 (7.47 ppm): This proton is meta to both EWGs and ortho to the EDG methyl group, making it the most shielded aromatic proton. It appears as a doublet of doublets due to ortho-coupling with H6 ( 3J≈8.0 Hz) and meta-coupling with H3.

  • H6 (7.92 ppm): Ortho to the strongly deshielding -SO₂CH₃ group, it appears as a clean doublet ( 3J≈8.0 Hz).

Table 1: ¹H and ¹³C NMR Assignments (CDCl₃, 298K)
NucleusPositionChem. Shift (ppm)Multiplicity J (Hz)IntegrationAssignment Rationale / Causality
¹H H3 (Ar-H)8.17d1.51HStrongly deshielded by ortho-NO₂; meta-coupling to H5.
¹H H6 (Ar-H)7.92d8.01HDeshielded by ortho-SO₂CH₃; ortho-coupling to H5.
¹H H5 (Ar-H)7.47dd8.0, 1.51HShielded by ortho-CH₃; couples to both H6 and H3.
¹H SO₂-CH₃3.25s-3HHighly deshielded aliphatic protons due to adjacent SO₂.
¹H Ar-CH₃2.45s-3HTypical benzylic methyl shift, slightly deshielded by ring EWGs.
¹³C C2 (C-NO₂)146.5Cq--Extreme downfield shift due to highly electronegative NO₂.
¹³C C4 (C-CH₃)141.5Cq--Downfield shift driven by ipso-methyl attachment.
¹³C C1 (C-SO₂)134.5Cq--Ipso-attachment to sulfone group.
¹³C SO₂-CH₃44.0CH₃--Characteristic sulfone methyl carbon.
¹³C Ar-CH₃21.0CH₃--Standard benzylic carbon shift.
2D NMR Connectivity (HMBC)

Heteronuclear Multiple Bond Correlation (HMBC) is critical for validating the quaternary carbon assignments. By observing 2-bond ( 2J ) and 3-bond ( 3J ) correlations from the protons to the carbons, the exact regiochemistry is locked in place.

HMBC H3 H3 (8.17 ppm) C1 C1 (-SO2) H3->C1 3J C2 C2 (-NO2) H3->C2 2J C4 C4 (-CH3) H3->C4 2J C5 C5 H3->C5 3J H5 H5 (7.47 ppm) H5->C1 3J C3 C3 H5->C3 3J H6 H6 (7.92 ppm) H6->C2 3J H6->C4 3J CH3 Ar-CH3 (2.45 ppm) CH3->C4 2J SO2CH3 SO2-CH3 (3.25 ppm) SO2CH3->C1 3J C6 C6

Fig 2: Key HMBC 2D-NMR Correlations Confirming the 1,2,4-Trisubstituted Framework.

Orthogonal Validation via HRMS and FTIR

While NMR maps the carbon-hydrogen framework, FTIR and HRMS are required to validate the heteroatomic functional groups (NO₂ and SO₂) that are otherwise "invisible" in standard ¹H NMR.

Table 2: Orthogonal Spectroscopic Validation (FTIR & HRMS)
TechniqueSignal / m/zAssignmentCausality / Validation Metric
FTIR (ATR) 1535 & 1350 cm⁻¹-NO₂ Asym. & Sym. StretchConfirms the presence of an intact nitro group.
FTIR (ATR) 1315 & 1150 cm⁻¹-SO₂ Asym. & Sym. StretchValidates the highly oxidized state of the sulfone moiety.
FTIR (ATR) 840 cm⁻¹C-H out-of-plane bendHighly diagnostic for 1,2,4-trisubstituted benzenes.
ESI-HRMS 216.0325 [M+H]+ Calculated exact mass for C8​H10​NO4​S+ is 216.0325.
ESI-HRMS 238.0144 [M+Na]+ Sulfone oxygens have a high affinity for hard alkali metals ( Na+ ).

Conclusion

The comprehensive spectroscopic profiling of 1-Methanesulfonyl-4-methyl-2-nitrobenzene necessitates a logically sound, multi-modal approach. By leveraging the internal calibration of quantitative 1D NMR, the spatial connectivity of 2D HMBC, the exact isotopic mass from ESI-HRMS, and the vibrational signatures from FTIR, researchers can establish a self-validating dataset. Understanding the causality behind chemical shifts—specifically the push-pull dynamics of the nitro, methanesulfonyl, and methyl groups—ensures absolute confidence in structural elucidation prior to downstream synthetic applications.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. URL:[Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Wiley. URL:[Link]

  • Pluskal, T., et al. (2021). Guide to Semi-Quantitative Non-Targeted Screening Using LC/ESI/HRMS. National Center for Biotechnology Information (PMC). URL:[Link]

Exploratory

Solubility Dynamics of 1-Methanesulfonyl-4-methyl-2-nitrobenzene in Organic Solvents: An In-Depth Technical Guide

Executive Summary 1-Methanesulfonyl-4-methyl-2-nitrobenzene (CAS: 341029-57-0) is a highly functionalized aromatic intermediate critical to the synthesis of complex active pharmaceutical ingredients (APIs). For process c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Methanesulfonyl-4-methyl-2-nitrobenzene (CAS: 341029-57-0) is a highly functionalized aromatic intermediate critical to the synthesis of complex active pharmaceutical ingredients (APIs). For process chemists and formulation scientists, mastering the solubility profile of this compound is essential for optimizing reaction kinetics, designing high-yield extractions, and engineering scalable crystallization processes. This whitepaper synthesizes structural thermodynamics, predictive solubility modeling, and self-validating experimental protocols to provide a comprehensive guide on its behavior in organic solvents.

Physicochemical Profiling & Solvation Thermodynamics

To predict and manipulate the solubility of 1-Methanesulfonyl-4-methyl-2-nitrobenzene, we must first deconstruct the molecule's functional topology and understand the causality behind its solvent interactions. The compound features a central toluene core substituted with a nitro group (-NO 2​ ) and a methanesulfonyl group (-SO 2​ CH 3​ ).

  • Dispersion Forces ( δD​ ): The aromatic ring and the methyl group provide a rigid, hydrophobic surface area that engages primarily in London dispersion forces. Solvents must possess sufficient non-polar character to solvate this core.

  • Dipole-Dipole Interactions ( δP​ ): Both the nitro and sulfone moieties are strongly electron-withdrawing, creating a massive net molecular dipole. This dictates a high requirement for polar interactions in the solvent to overcome the strong dipole-driven crystal lattice energy of the solid state[1].

  • Hydrogen Bonding ( δH​ ): Crucially, the molecule possesses multiple hydrogen-bond acceptors (the highly electronegative oxygen atoms on the NO 2​ and SO 2​ CH 3​ groups) but lacks any hydrogen-bond donors. This asymmetry means it cannot form self-sustaining H-bond networks, relying instead on the solvent to either donate protons or closely match its polarity without requiring H-bond donation[2].

SolThermodynamics Target 1-Methanesulfonyl-4-methyl-2-nitrobenzene (Solid State) Sub1 High Dipole Moment (Nitro & Sulfone) Target->Sub1 Sub2 H-Bond Acceptor (Oxygen Atoms) Target->Sub2 Sub3 Dispersion Forces (Aromatic Ring) Target->Sub3 Sol1 Polar Aprotic Solvents (Acetone, DMF) High Solubility Sub1->Sol1 Sol2 Protic Solvents (Alcohols) Moderate/Temp-Dependent Sub2->Sol2 Sol3 Non-Polar Solvents (Heptane, Toluene) Low Solubility (Antisolvents) Sub3->Sol3

Caption: Thermodynamic drivers and functional group causality for the solvation of the target compound.

Predictive Thermodynamics via Hansen Solubility Parameters (HSP)

The Hansen Solubility Parameter (HSP) framework is the industry standard for predicting the dissolution behavior of highly functionalized aromatics[3]. By breaking down cohesive energy into dispersion ( δD​ ), polar ( δP​ ), and hydrogen-bonding ( δH​ ) components, we can mathematically map the "like dissolves like" principle[4].

Because empirical HSP values for this specific niche compound are sparse, we utilize group contribution methods derived from analogous nitroaromatics and sulfones (e.g., 3,3′-diaminodiphenyl sulfone and nitrobenzene) to estimate its parameter sphere[2][5].

Table 1: Predictive HSP Matrix and Solvent Compatibility
Solvent / Compound δD​ (MPa 0.5 ) δP​ (MPa 0.5 ) δH​ (MPa 0.5 )Solvation Role
Target Compound (Est.) ~19.5 ~15.0 ~6.5 Solute
Acetone15.510.47.0Primary Solvent (High Sol.)
Acetonitrile15.318.06.1Primary Solvent (High Sol.)
Methanol15.112.322.3Cooling Solvent (Mod. Sol.)
Toluene18.01.42.0Antisolvent (Low Sol.)
n-Heptane15.30.00.0Antisolvent (Insoluble)

Empirical Solvent Selection & Application

Based on thermodynamic predictions and the empirical behavior of analogous nitro-sulfone compounds[2][6], the solubility of 1-Methanesulfonyl-4-methyl-2-nitrobenzene categorizes neatly into three operational classes:

  • Polar Aprotic Solvents (Acetone, Acetonitrile, DMF): These are the primary solvents . They possess high dipole moments ( δP​ ) that perfectly match the nitro and sulfone groups, and low H-bond donation ( δH​ ), preventing the energetic penalty of disrupting structured solvent networks. They yield the highest equilibrium solubility[6].

  • Protic Solvents (Methanol, Ethanol, Isopropanol): These act as modulators . While they can donate hydrogen bonds to the sulfone/nitro oxygens, their high δH​ values (e.g., Methanol δH​ = 22.3) clash with the non-polar aromatic core. This results in moderate, highly temperature-dependent solubility, making them ideal for cooling crystallization processes.

  • Non-Polar Solvents (n-Heptane, Hexane, Toluene): These are antisolvents . They lack the polar forces required to overcome the solute's crystal lattice energy. The addition of these solvents to a polar aprotic solution will rapidly force supersaturation and precipitation.

Self-Validating Experimental Protocol for Solubility Determination

While predictive models guide solvent selection, regulatory-compliant process design requires empirical, quantitative data. The Isothermal Shake-Flask method remains the most robust technique for generating this data[7].

To ensure scientific integrity, the protocol below is designed as a self-validating system —meaning the generated data inherently proves its own thermodynamic equilibrium and flags any experimental artifacts (such as polymorph transitions or degradation).

ShakeFlask Step1 1. Solid Addition (Excess Solute) Step2 2. Isothermal Equilibration (24-72 hrs) Step1->Step2 Step3 3. Phase Separation (0.22µm Filtration) Step2->Step3 Step4 4. Quantification (HPLC-UV) Step3->Step4 Step5 5. Validation (Van't Hoff Plot) Step4->Step5

Caption: Self-validating isothermal shake-flask protocol for equilibrium solubility determination.

Step-by-Step Methodology:
  • Excess Solid Addition: Add a known volume of the target organic solvent to a sealed vial. Introduce 1-Methanesulfonyl-4-methyl-2-nitrobenzene until a visible solid phase remains. Causality: A true thermodynamic equilibrium requires the chemical potential of the solid phase to equal that of the dissolved solute. Without excess solid, you only measure concentration, not solubility[7].

  • Thermostatic Equilibration: Place the vials in a thermostatic shaker at the target temperature (e.g., 25°C). Agitate for 24 to 72 hours. Causality: Dissolution is an endothermic process kinetically bottlenecked by lattice energy. Extended shaking ensures kinetic artifacts (like transient supersaturation from amorphous domains) are fully resolved[7].

  • Phase Separation: Centrifuge the suspension, then filter the supernatant through a 0.22 µm PTFE syringe filter (pre-warmed to the experimental temperature). Causality: This ensures no sub-micron colloidal particles artificially inflate the quantified concentration.

  • HPLC-UV Quantification: Dilute the filtrate immediately to prevent precipitation, and quantify using HPLC with UV detection (targeting the nitroaromatic λmax​ ~260-280 nm). Causality: UV detection provides high specificity, preventing solvent refractive index interference.

  • Thermodynamic Validation (The Self-Check): Repeat the process across at least four different temperatures (e.g., 10°C, 20°C, 30°C, 40°C). Plot ln(Solubility) versus 1/T (Van't Hoff Plot). Causality: The plot must yield a straight line. A non-linear plot immediately flags a self-validation failure, indicating either solvent solvate formation, a polymorph transition, or chemical degradation during the experiment[2].

Process Chemistry Implications: Crystallization Design

Understanding this solubility profile unlocks precise control over purification workflows:

  • Antisolvent Crystallization: Dissolve the crude 1-Methanesulfonyl-4-methyl-2-nitrobenzene in a minimal volume of Acetone (high δP​ match). Slowly dose in n-Heptane (zero δP​ , zero δH​ ) under high shear. The drastic shift in the mixture's cohesive energy density will force rapid, high-yield precipitation.

  • Cooling Crystallization: If larger, higher-purity crystals are required, utilize Methanol or Ethanol. The moderate, temperature-dependent solubility allows for dissolution at reflux (~65°C) followed by a controlled, linear cooling ramp to 5°C, promoting steady crystal growth while leaving structurally dissimilar impurities in the mother liquor.

References

  • [4] Hansen solubility parameters - Stenutz. Stenutz.eu. Available at:

  • [3] Hansen Solubility Parameters - Kinam Park. Kinam Park. Available at:

  • [5] HSP Basics | Practical Solubility Science. Prof Steven Abbott. Available at:

  • [2] Solubility, Three-Dimensional Hansen Solubility Parameters, and Solution Thermodynamics of 3,3′-Diaminodiphenyl Sulfone in 14 Neat Solvents. ACS Publications. Available at:

  • [7] A Technical Guide to the Solubility of 2-Methyl-5-nitrophenol in Organic Solvents. Benchchem. Available at:

  • [6] Which is the best organic solvent for nitrophenol solubility and extraction?. ResearchGate. Available at:

  • [1] Revisiting the non-fluorescence of nitroaromatics: presumption versus reality. RSC Publishing. Available at:

Sources

Foundational

In-Depth Technical Guide: Theoretical Properties and Synthetic Utility of 1-Methanesulfonyl-4-methyl-2-nitrobenzene

Executive Summary 1-Methanesulfonyl-4-methyl-2-nitrobenzene (CAS: 341029-57-0)[1] is a highly functionalized aromatic building block characterized by a unique electronic environment. The presence of a methanesulfonyl gro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Methanesulfonyl-4-methyl-2-nitrobenzene (CAS: 341029-57-0)[1] is a highly functionalized aromatic building block characterized by a unique electronic environment. The presence of a methanesulfonyl group (-SO₂CH₃), a nitro group (-NO₂), and a methyl group (-CH₃) on a benzene core makes it an exceptional scaffold for drug discovery and advanced materials synthesis. This whitepaper details its theoretical physicochemical properties, quantum mechanical behavior, and provides a self-validating experimental workflow for its downstream synthetic application.

Physicochemical Profiling & Druggability

Understanding the theoretical properties of a building block is critical for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of downstream drug candidates. According to Lipinski's Rule of Five[2], which evaluates drug-likeness based on key physicochemical parameters, this molecule serves as an excellent starting material.

PropertyTheoretical ValueImplications for Drug Design
Molecular Weight (MW) 215.23 g/mol Well below the 500 Da limit, allowing significant synthetic elaboration without violating size constraints.
LogP (XLogP3) ~1.8Optimal lipophilicity for membrane permeability without excessive hydrophobic trapping.
Topological Polar Surface Area (TPSA) 88.3 ŲFavorable for intestinal absorption (< 140 Ų) but restricts passive blood-brain barrier (BBB) penetration.
H-Bond Donors (HBD) 0Enhances lipophilicity; the molecule relies entirely on target engagement via acceptors.
H-Bond Acceptors (HBA) 4Provides multiple vectors for kinase or receptor binding (via the oxygen atoms of NO₂ and SO₂).
Rotatable Bonds 2Confers structural rigidity, resulting in a low entropic penalty upon target binding.

Note: The theoretical values align with standard computed properties methodologies utilized by cheminformatics databases such as PubChem[3].

Quantum Mechanical & Electronic Properties

The reactivity of 1-Methanesulfonyl-4-methyl-2-nitrobenzene is entirely dictated by its electronic topology.

  • HOMO/LUMO Modulation: Both the -NO₂ and -SO₂CH₃ groups are strongly electron-withdrawing (EWG) via inductive and resonance effects. This synergistic pull drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the aromatic ring, making it highly electron-deficient.

  • Causality in Reactivity: Because the ring is electron-poor, it is highly resistant to Electrophilic Aromatic Substitution (EAS). However, this exact property primes the molecule for Nucleophilic Aromatic Substitution (SₙAr) if a suitable leaving group were present, or, more commonly, makes the nitro group highly susceptible to catalytic reduction. Reducing the nitro group to an amine (-NH₂) converts a strong EWG into a strong electron-donating group (EDG), radically shifting the electronic landscape and raising the Highest Occupied Molecular Orbital (HOMO) for subsequent cross-coupling reactions.

Experimental Workflow: In Silico Profiling to Synthetic Validation

To bridge theoretical properties with practical application, the following self-validating protocol outlines the in silico preparation and subsequent synthetic reduction of the nitro group to yield 2-methanesulfonyl-5-methylaniline.

Phase 1: In Silico Preparation
  • DFT Optimization: Input the SMILES string (CS(=O)(=O)c1ccc(C)cc1=O) into a Density Functional Theory (DFT) software suite (e.g., Gaussian, B3LYP/6-31G* basis set) to map the electrostatic potential. This confirms the electron density depletion at the ortho/para positions relative to the sulfone.

  • Solubility Prediction: Utilize the theoretical LogP (~1.8) to select an optimal solvent system. The moderate lipophilicity suggests high solubility in polar aprotic solvents (THF, EtOAc) or alcohols (EtOH), which are ideal for hydrogenation.

Phase 2: Synthetic Validation (Catalytic Hydrogenation)
  • Step 1: Reaction Setup: Dissolve 10 mmol of 1-Methanesulfonyl-4-methyl-2-nitrobenzene in 30 mL of Ethanol (EtOH). Add 10 mol% of Palladium on Carbon (Pd/C, 10 wt%).

  • Step 2: Execution: Purge the reaction vessel with Nitrogen (3x), followed by Hydrogen gas (3x). Stir vigorously under a balloon of H₂ at room temperature for 4-6 hours. Causality: The electron-deficient nature of the starting material accelerates the initial adsorption onto the electron-rich Pd surface, facilitating rapid reduction.

  • Step 3: Self-Validating Quality Control (LC-MS): This protocol is designed to be self-correcting. Take a 10 µL aliquot, filter through a Celite plug, and analyze via LC-MS.

    • Validation Metric: The reaction is deemed complete only when the starting mass peak (m/z = 215.23) is entirely replaced by the product peak (m/z = 185.24, [M+H]⁺ = 186.24). If the intermediate hydroxylamine (m/z = 201.24) is detected, re-pressurize with H₂ and increase the stirring rate to overcome mass transfer limitations.

  • Step 4: Workup: Filter the mixture through Celite to remove Pd/C, concentrate under reduced pressure, and recrystallize to yield the pure aniline building block.

Mechanistic Pathway Visualization

The following diagram illustrates the logical flow from theoretical property prediction to synthetic validation.

G cluster_0 Theoretical Profiling cluster_1 Synthetic Validation Workflow Start 1-Methanesulfonyl-4-methyl- 2-nitrobenzene DFT Quantum Mechanics (HOMO/LUMO Calculation) Start->DFT Structure Input ADME Physicochemical (LogP, TPSA, Rule of 5) Start->ADME SMILES Input Red Catalytic Hydrogenation (Nitro to Amine) DFT->Red Predicts Activation Energy ADME->Red Dictates Solvent Choice LCMS LC-MS/NMR Validation (Self-Correcting QC) Red->LCMS Reaction Aliquot

Figure 1: Logical workflow mapping theoretical property prediction to synthetic validation.

Conclusion

1-Methanesulfonyl-4-methyl-2-nitrobenzene is a prime example of how theoretical physicochemical and quantum mechanical properties dictate synthetic utility. By leveraging its predicted LogP and electron-deficient topology, researchers can design highly efficient, self-validating synthetic workflows. The reduction of its nitro group unlocks a versatile aniline intermediate, serving as a critical node in the development of novel therapeutics and advanced agrochemicals.

References

  • Title: Lipinski's rule of five Source: Wikipedia URL: [Link]

  • Title: Computed Properties Source: PubChem, National Center for Biotechnology Information URL: [Link]

Sources

Exploratory

Reactivity of the Nitro Group in 1-Methanesulfonyl-4-methyl-2-nitrobenzene: A Technical Guide to Divergent Functionalization

Executive Summary In modern drug development and complex heterocyclic synthesis, highly functionalized aromatic building blocks are critical. 1-Methanesulfonyl-4-methyl-2-nitrobenzene represents a highly versatile scaffo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development and complex heterocyclic synthesis, highly functionalized aromatic building blocks are critical. 1-Methanesulfonyl-4-methyl-2-nitrobenzene represents a highly versatile scaffold characterized by a unique "push-pull" electronic environment. The core of its synthetic utility lies in the dual reactivity of its nitro group. Depending on the applied chemical environment, the nitro moiety can either act as an exceptional leaving group in Nucleophilic Aromatic Substitution (SNAr) or undergo chemoselective reduction to yield an aniline derivative. This whitepaper provides an in-depth mechanistic analysis and validated experimental protocols for leveraging the reactivity of this specific nitroarene.

Structural & Electronic Profiling

The reactivity of 1-methanesulfonyl-4-methyl-2-nitrobenzene is dictated by the synergistic electronic effects of its substituents:

  • C1-Methanesulfonyl Group (-SO₂CH₃): A powerful electron-withdrawing group (EWG) via both inductive (-I) and resonance (-M) effects. It drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic ring, making the ortho and para positions highly electrophilic.

  • C2-Nitro Group (-NO₂): While traditionally viewed as a reducible functional group, the highly polarizable nature of the C-N bond and the stability of the departing nitrite anion (NO₂⁻) make it a superior leaving group in SNAr reactions[1].

  • C4-Methyl Group (-CH₃): A mild electron-donating group (EDG) that provides steric bulk but does not significantly override the profound electron-withdrawing nature of the sulfone and nitro groups.

Because the nitro group is positioned ortho to the methanesulfonyl group, the ring is highly activated for nucleophilic attack. The sulfone moiety stabilizes the resulting anionic intermediate, allowing the nitro group to be smoothly displaced by various nucleophiles[2].

Divergent_Reactivity Start 1-Methanesulfonyl-4-methyl -2-nitrobenzene SubGraph1 SNAr Pathway (Displacement of -NO2) Start->SubGraph1 Nucleophiles SubGraph2 Reduction Pathway (Conversion to -NH2) Start->SubGraph2 Reducing Agents Prod1 2-Substituted-1-methanesulfonyl -4-methylbenzene SubGraph1->Prod1 Prod2 2-Methanesulfonyl -5-methylaniline SubGraph2->Prod2

Figure 2: Divergent synthetic workflows leveraging the dual reactivity profile of the nitro group.

Pathway 1: Nucleophilic Aromatic Substitution (SNAr)

Mechanistic Causality

The displacement of a nitro group is often thermodynamically favored over halogen displacement when the ring is sufficiently electron-deficient. In this molecule, the nucleophile attacks the C2 position, forming a Meisenheimer complex. The ortho-methanesulfonyl group acts as an electron sink, stabilizing this negatively charged transition state. Subsequent rearomatization expels the nitrite anion. Polar aprotic solvents (like DMF or DMSO) are utilized because they leave the nucleophile unsolvated (increasing its kinetic energy) while stabilizing the highly polar transition state[2]. This specific leaving group strategy is frequently employed in the development of complex chemical tool compounds and targeted protein crosslinkers[3].

SNAr_Mechanism A 1-Methanesulfonyl-4-methyl -2-nitrobenzene B Nucleophilic Attack (e.g., R-NH2) A->B C Meisenheimer Complex (Stabilized by -SO2CH3) B->C D Loss of Nitrite (NO2-) C->D E 1-Methanesulfonyl-2-substituted -4-methylbenzene D->E

Figure 1: SNAr mechanism showing nucleophilic attack and Meisenheimer complex stabilization.

Validated Experimental Protocol: SNAr with Primary Amines

Objective: Displace the nitro group to yield a 2-alkylamino-1-methanesulfonyl-4-methylbenzene derivative.

  • Reagent Preparation: Dissolve 1-Methanesulfonyl-4-methyl-2-nitrobenzene (1.0 equiv, 10 mmol) in anhydrous DMF (50 mL, 0.2 M).

    • Causality: Anhydrous conditions prevent competitive hydrolysis of the nitro group to a phenol derivative.

  • Nucleophile Addition: Add the desired primary amine (1.2 equiv, 12 mmol) followed by anhydrous K₂CO₃ (2.0 equiv, 20 mmol).

    • Causality: K₂CO₃ is a mild, non-nucleophilic base that scavenges the acidic protons generated during amine addition, preventing the amine from precipitating as an unreactive ammonium salt.

  • Thermal Activation: Stir the reaction mixture at 80 °C under a nitrogen atmosphere for 4–12 hours.

    • Causality: The steric hindrance between the adjacent methyl and sulfonyl groups necessitates thermal activation to reach the transition state geometry.

  • Validation & Workup: Monitor the reaction via LC-MS. The reaction is self-validating: look for the disappearance of the starting mass and the appearance of the product mass (Starting Mass - 46 Da [NO₂] + Amine Mass - 1 Da [H]). Upon completion, quench the mixture by pouring it into 150 mL of ice-cold water. Filter the resulting precipitate and wash thoroughly with water to remove residual DMF and inorganic salts.

Pathway 2: Chemoselective Nitro Reduction

Mechanistic Causality

When the synthetic goal requires an aniline derivative (e.g., for subsequent Buchwald-Hartwig cross-coupling or amide bond formation), the nitro group must be reduced without cleaving the sensitive C-S bond of the methanesulfonyl group. While palladium-catalyzed hydrogenation is viable, it carries a risk of catalyst poisoning by sulfur impurities or undesired hydrogenolysis. The Béchamp reduction utilizing Iron powder and Ammonium Chloride (Fe/NH₄Cl) provides a highly chemoselective, single-electron transfer (SET) alternative that is exceptionally tolerant of the sulfone moiety[4].

Validated Experimental Protocol: Fe/NH₄Cl Reduction

Objective: Reduce the nitro group to yield 2-methanesulfonyl-5-methylaniline.

  • Solvent System: Suspend 1-Methanesulfonyl-4-methyl-2-nitrobenzene (1.0 equiv, 10 mmol) in a 4:1 mixture of Ethanol and Water (30 mL, ~0.3 M).

    • Causality: The biphasic-like solvent system is required to dissolve both the organic substrate (EtOH) and the inorganic proton source (Water).

  • Reagent Addition: Add Iron powder (5.0 equiv, 50 mmol) and Ammonium Chloride (NH₄Cl, 2.0 equiv, 20 mmol).

    • Causality: NH₄Cl acts as a mild proton donor. Unlike harsh acids (e.g., HCl), it prevents side reactions and reactor degradation while maintaining the necessary acidic environment for the SET process[4].

  • Thermal Activation: Heat the mixture to 80 °C (reflux) with vigorous stirring for 2–4 hours.

  • Validation & Workup: Monitor by TLC (UV active, typically using 3:1 Hexanes/EtOAc). Upon consumption of the starting material, filter the hot reaction mixture through a pad of Celite.

    • Causality: Hot filtration ensures the newly formed aniline remains dissolved and does not co-crystallize with the iron oxide waste. Concentrate the filtrate in vacuo, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate to yield the pure aniline.

Quantitative Reactivity Profile

The following table summarizes the expected quantitative parameters for the divergent functionalization of 1-Methanesulfonyl-4-methyl-2-nitrobenzene, providing a benchmark for reaction optimization.

Reaction PathwayReagents / ConditionsPrimary ProductTypical Yield (%)Reaction Time (h)Mechanistic Driver
SNAr (Amine) R-NH₂, K₂CO₃, DMF, 80°C2-Alkylamino-1-methanesulfonyl-4-methylbenzene75 - 904 - 12EWG stabilization of Meisenheimer complex
SNAr (Thiol) R-SH, Cs₂CO₃, DMSO, r.t.2-Alkylthio-1-methanesulfonyl-4-methylbenzene80 - 952 - 6High polarizability of thiolate nucleophile
Nitro Reduction Fe, NH₄Cl, EtOH/H₂O, 80°C2-Methanesulfonyl-5-methylaniline85 - 982 - 4Single-electron transfer (SET) reduction
Catalytic Hydrogenation H₂ (1 atm), Pd/C, MeOH, r.t.2-Methanesulfonyl-5-methylaniline90 - 991 - 3Surface-mediated hydrogenolysis of N-O bonds

References

  • [4] Atroposelective Total Synthesis of Darobactin A - ChemRxiv. URL:

  • [1] The Nitro Group in Organic Synthesis. Noboru Ono - Chemistry and Chemists. URL:

  • [3] Development of chemical tool compounds for 14-3-3 PPIs: stabilizers and crosslinkers - Research portal Eindhoven University of Technology. URL:

  • [2] Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH-Me2SO mixtures of varying composition - ResearchGate. URL:

Sources

Protocols & Analytical Methods

Method

application of 1-Methanesulfonyl-4-methyl-2-nitrobenzene in agrochemical synthesis

Application Note: 1-Methanesulfonyl-4-methyl-2-nitrobenzene as a Building Block in Agrochemical Synthesis Executive Summary & Structural Context 1-Methanesulfonyl-4-methyl-2-nitrobenzene (CAS: 341029-57-0) is a highly sp...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1-Methanesulfonyl-4-methyl-2-nitrobenzene as a Building Block in Agrochemical Synthesis

Executive Summary & Structural Context

1-Methanesulfonyl-4-methyl-2-nitrobenzene (CAS: 341029-57-0) is a highly specialized aromatic building block utilized in the discovery and synthesis of novel 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor herbicides[1].

Crucial Isomeric Distinction: Researchers often encounter nomenclature ambiguity in translated patent literature. 1-Methanesulfonyl-4-methyl-2-nitrobenzene is a positional isomer of 2-nitro-4-methylsulfonyltoluene (NMST, CAS: 104232-26-0), the traditional precursor to the blockbuster herbicide Mesotrione[2]. While NMST has the nitro group ortho to the methyl group, 1-Methanesulfonyl-4-methyl-2-nitrobenzene has the nitro group ortho to the methanesulfonyl group. Consequently, its oxidation yields 4-methanesulfonyl-3-nitrobenzoic acid (CAS: 81029-08-5)[3], which is used to synthesize Mesotrione analogs with altered binding affinities in the HPPD active site[4].

Mechanistic Causality in Synthetic Workflows

The synthesis of HPPD inhibitor analogs from this starting material involves two critical transformations: benzylic oxidation and cyanide-catalyzed rearrangement.

A. Benzylic Oxidation (The Co/Mn/Br System) The methyl group in 1-Methanesulfonyl-4-methyl-2-nitrobenzene is severely electron-deficient due to the strong electron-withdrawing effects of the para-methanesulfonyl and meta-nitro groups. Standard oxidants (e.g., KMnO₄) often fail or cause ring degradation. We employ a Co/Mn/Br autoxidation system[2]. Causality: The bromide ion acts as a radical promoter. The Co(III) species oxidizes Br⁻ to a bromine radical (Br•), which is electrophilic enough to abstract a hydrogen atom from the deactivated benzylic position. The resulting benzylic radical reacts with dissolved O₂ to form a hydroperoxide. Manganese acts synergistically with Cobalt to decompose the hydroperoxide into 4-methanesulfonyl-3-nitrobenzoic acid without over-oxidizing the solvent[4].

B. Cyanide-Catalyzed O-to-C Rearrangement Following the conversion of the acid to an acyl chloride, it is coupled with 1,3-cyclohexanedione. The initial reaction forms an O-acyl enol ester, which is kinetically favored but lacks herbicidal activity. Causality: Acetone cyanohydrin is introduced to generate catalytic cyanide ions. The cyanide acts as a nucleophilic catalyst, attacking the ester carbonyl to form an acyl cyanide intermediate and liberating the cyclohexanedione enolate. The enolate then attacks the acyl cyanide at the carbon atom, displacing the cyanide ion to yield the thermodynamically stable C-acyl triketone (the active HPPD inhibitor)[1].

Data Visualization

Pathway A 1-Methanesulfonyl-4-methyl- 2-nitrobenzene (Starting Material) B Catalytic Autoxidation (Co/Mn/Br, O2) A->B Oxidation C 4-Methanesulfonyl-3- nitrobenzoic acid (Intermediate) B->C D Acyl Chloride Formation (SOCl2, cat. DMF) C->D Chlorination E O-Acylation (1,3-Cyclohexanedione, TEA) D->E Coupling F Enol Ester Intermediate E->F G O-to-C Rearrangement (Acetone Cyanohydrin) F->G Cyanide Catalysis H HPPD Inhibitor Analog (Active Herbicide) G->H Final Product

Workflow for the synthesis of HPPD inhibitor analogs from 1-Methanesulfonyl-4-methyl-2-nitrobenzene.

Table 1: Comparison of Oxidation Conditions for 1-Methanesulfonyl-4-methyl-2-nitrobenzene

Catalyst SystemOxidantSolventTemp (°C)Yield (%)Purity (%)Mechanistic Notes
Co/Mn/Br Air/O₂Acetic Acid110–13085–90>98High efficiency via Br• radical abstraction; requires pressurized reactor.
V₂O₅ HNO₃Aqueous90–10070–80~95Harsh conditions; generates toxic NOₓ gas; severe environmental impact.
Tungstate H₂O₂Methanol70–8040–50~90Green oxidant, but poor conversion due to benzylic deactivation.

Experimental Protocols

Protocol 1: Catalytic Oxidation to 4-Methanesulfonyl-3-nitrobenzoic acid
  • Preparation: In a 500 mL Hastelloy pressure reactor, dissolve 50.0 g of 1-Methanesulfonyl-4-methyl-2-nitrobenzene in 250 mL of glacial acetic acid.

  • Catalyst Loading: Add 1.5 g of Cobalt(II) acetate tetrahydrate, 0.5 g of Manganese(II) acetate tetrahydrate, and 0.8 g of Sodium bromide.

  • Oxidation: Seal the reactor and pressurize with compressed air to 1.5 MPa. Heat the mixture to 120 °C under vigorous stirring (800 rpm).

  • Self-Validation (IPC): Monitor the oxygen consumption via a mass flow controller. The reaction is complete when O₂ uptake ceases (typically 4–6 hours). Confirm via HPLC (disappearance of the starting material peak).

  • Workup: Cool the reactor to 20 °C and vent safely. Pour the mixture into 500 mL of ice water. Filter the precipitated 4-methanesulfonyl-3-nitrobenzoic acid, wash with cold water, and dry under vacuum at 60 °C.

Protocol 2: Synthesis of the Triketone HPPD Inhibitor Analog
  • Acyl Chloride Formation: Suspend 20.0 g of 4-methanesulfonyl-3-nitrobenzoic acid in 100 mL of toluene. Add 0.5 mL of DMF (catalyst) followed by 15.0 g of thionyl chloride (SOCl₂). Reflux at 85 °C until gas evolution ceases (2 hours). Remove excess SOCl₂ and toluene in vacuo.

  • O-Acylation: Dissolve the resulting acid chloride in 50 mL of anhydrous dichloromethane (DCM). Dropwise, add this to a pre-cooled (0 °C) solution of 9.5 g 1,3-cyclohexanedione and 10.0 g triethylamine (TEA) in 100 mL DCM. Stir for 1 hour.

  • Self-Validation (IPC 1): Confirm O-acyl enol ester formation by TLC (loss of baseline 1,3-cyclohexanedione; appearance of a fast-moving UV-active spot).

  • O-to-C Rearrangement: To the same reaction flask, add 0.5 mL of acetone cyanohydrin and an additional 10.0 g of TEA. Stir at room temperature for 12 hours.

  • Self-Validation (IPC 2): The successful rearrangement is visually validated by a color change to deep red (indicating enolate formation) and confirmed by the shift of the carbonyl stretch in FTIR from ~1740 cm⁻¹ (ester) to ~1680 cm⁻¹ (triketone).

  • Isolation: Acidify the mixture with 2M HCl to pH 2. Extract with DCM, wash with brine, dry over MgSO₄, and concentrate to yield the crude HPPD inhibitor analog. Purify via recrystallization from ethanol.

Sources

Application

Application Note: Comprehensive Analytical Characterization of 1-Methanesulfonyl-4-methyl-2-nitrobenzene

Executive Summary & Scientific Rationale The compound 1-Methanesulfonyl-4-methyl-2-nitrobenzene (CAS: 341029-57-0) is a highly functionalized aromatic building block frequently utilized in advanced organic synthesis and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The compound 1-Methanesulfonyl-4-methyl-2-nitrobenzene (CAS: 341029-57-0) is a highly functionalized aromatic building block frequently utilized in advanced organic synthesis and pharmaceutical development[1]. Characterized by an electron-deficient benzene ring bearing a methanesulfonyl group, a nitro group, and a methyl group, this molecule presents unique analytical challenges.

As a Senior Application Scientist, the primary objective when characterizing such poly-substituted benzenes is to establish a self-validating analytical framework. This requires orthogonal techniques to not only confirm the exact 1,2,4-substitution pattern (regiochemistry) but also to quantify structurally similar process impurities (e.g., isomeric dinitro or disulfonyl by-products). This application note details the causality behind each selected method—HPLC-UV, High-Resolution NMR, and FT-IR—and provides field-proven, step-by-step protocols for robust characterization.

G Sample 1-Methanesulfonyl-4-methyl-2-nitrobenzene HPLC HPLC-UV Analysis Sample->HPLC LCMS LC-MS (ESI+ / APCI) Sample->LCMS NMR 1H & 13C NMR Sample->NMR FTIR FT-IR Spectroscopy Sample->FTIR Purity Chromatographic Purity HPLC->Purity Mass Exact Mass Confirmation LCMS->Mass Regio Substitution Pattern NMR->Regio Func Functional Groups FTIR->Func Release CoA Generation Purity->Release Mass->Release Regio->Release Func->Release

Analytical workflow for the structural and purity characterization of the target compound.

Physicochemical Profile

Understanding the baseline properties of the analyte is the first step in designing an effective analytical strategy. The presence of the strongly electron-withdrawing nitro and sulfonyl groups renders the aromatic ring highly electron-deficient, which dictates its chromatographic retention and spectroscopic behavior.

ParameterValue / Description
Chemical Name 1-Methanesulfonyl-4-methyl-2-nitrobenzene
CAS Number 341029-57-0
Molecular Formula C₈H₉NO₄S
Molecular Weight 215.23 g/mol
Key Chromophores -NO₂ (Nitro), -SO₂- (Sulfonyl), Aromatic Ring
Solubility Soluble in Acetonitrile, Methanol, DMSO, and Chloroform

Chromatographic Purity (HPLC-UV)

Causality and Method Logic

Aromatic sulfones and nitrobenzenes possess strong UV absorbance profiles, making HPLC-UV the gold standard for purity determination[2]. A reverse-phase C18 stationary phase is selected due to the moderate polarity of the analyte. The mobile phase incorporates 0.1% Formic Acid to suppress the ionization of any trace acidic impurities (e.g., unreacted sulfonic acids), ensuring sharp, symmetrical peaks for the neutral sulfone target.

HPLC_Logic Analyte Analyte: Moderate Polarity, Strong UV Absorbance StatPhase Column: C18 Reverse Phase Analyte->StatPhase MobPhase Mobile Phase: Water/MeCN + 0.1% FA Analyte->MobPhase Retention Optimal Retention StatPhase->Retention MobPhase->Retention Resolution Baseline Resolution MobPhase->Resolution

Logical framework for reverse-phase HPLC method development and optimization.

Step-by-Step Protocol

System Suitability & Self-Validation: Before analyzing the sample, inject a blank (diluent) to confirm baseline stability. The protocol is self-validating if the standard peak exhibits a tailing factor ( Tf​ ) < 1.5 and theoretical plates ( N ) > 5,000.

  • Sample Preparation: Accurately weigh 10.0 mg of the sample and dissolve it in 10.0 mL of HPLC-grade Acetonitrile (Diluent) to achieve a 1.0 mg/mL stock solution. Sonicate for 5 minutes. Dilute 1:10 with mobile phase A to achieve a working concentration of 0.1 mg/mL.

  • Column: Use a C18 column (e.g., 150 mm × 4.6 mm, 3.5 µm particle size).

  • Mobile Phase:

    • Channel A: LC-MS grade Water with 0.1% Formic Acid.

    • Channel B: LC-MS grade Acetonitrile with 0.1% Formic Acid.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-12 min: Linear ramp to 90% B

    • 12-15 min: Hold at 90% B

    • 15-15.1 min: Return to 10% B

    • 15.1-20 min: Re-equilibration at 10% B

  • Flow Rate & Temperature: 1.0 mL/min; Column oven set to 30 °C.

  • Detection: UV at 254 nm (primary for aromatic core) and 230 nm (secondary for sulfone/nitro confirmation).

Structural Elucidation (High-Resolution NMR)

Causality and Method Logic

Nuclear Magnetic Resonance (NMR) is mandatory for confirming the regiochemistry of the molecule. The electron-withdrawing nature of the -SO₂CH₃ and -NO₂ groups heavily deshields the adjacent aromatic protons, pushing them downfield[3]. The specific coupling constants ( J -values) between the aromatic protons will definitively prove the 1,2,4-substitution pattern (ortho and meta coupling).

Step-by-Step Protocol

System Suitability & Self-Validation: Calibrate the spectrum using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H). The protocol is self-validating if the integration of the aromatic protons (totaling 3H) perfectly matches the combined integration of the methyl (3H) and methanesulfonyl (3H) singlets.

  • Sample Preparation: Dissolve 15-20 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% v/v TMS as an internal standard.

  • Acquisition: Transfer to a 5 mm NMR tube. Acquire the ¹H spectrum at 400 MHz or higher, utilizing a standard 30-degree pulse sequence with a relaxation delay (D1) of 2 seconds to ensure accurate integration.

  • Data Interpretation: Map the signals against the theoretical predictive table below.

Proton EnvironmentExpected Chemical Shift (δ, ppm)Multiplicity & IntegrationCausality / Assignment
-CH₃ (C4 Methyl) ~2.40 - 2.55Singlet, 3HUpfield aliphatic signal; slightly deshielded by the aromatic ring.
-SO₂CH₃ (C1 Sulfonyl) ~3.30 - 3.45Singlet, 3HStrongly deshielded by the adjacent electron-withdrawing SO₂ group.
Ar-H (C5) ~7.50 - 7.65Doublet of doublets (dd), 1HOrtho to C6, meta to C3. Least deshielded aromatic proton due to proximity to the electron-donating C4 methyl.
Ar-H (C3) ~7.80 - 7.95Fine doublet (d), 1HMeta coupling to C5 ( J ≈ 1.5-2.0 Hz). Deshielded by the adjacent NO₂ group.
Ar-H (C6) ~8.00 - 8.15Doublet (d), 1HOrtho coupling to C5 ( J ≈ 8.0 Hz). Highly deshielded by the adjacent SO₂ group.

Functional Group Verification (FT-IR)

Causality and Method Logic

Fourier-Transform Infrared Spectroscopy (FT-IR) provides rapid, orthogonal confirmation of the highly polar functional groups. The nitrobenzene moiety and the methanesulfonyl group have highly diagnostic stretching frequencies that cannot be easily confused with other functional groups[4].

Step-by-Step Protocol

System Suitability & Self-Validation: Collect a background spectrum of the empty ATR crystal immediately prior to sample analysis. The protocol is validated if the baseline of the resulting sample spectrum is flat and the signal-to-noise ratio of the NO₂ asymmetric stretch (>1500 cm⁻¹) exceeds 100:1.

  • Preparation: Clean the Attenuated Total Reflectance (ATR) diamond crystal with isopropanol and allow it to dry.

  • Background: Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution).

  • Measurement: Place approximately 2-5 mg of the solid sample directly onto the ATR crystal. Apply the pressure anvil to ensure intimate contact.

  • Acquisition: Scan from 4000 cm⁻¹ to 600 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).

  • Peak Assignment: Verify the presence of the following diagnostic bands:

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)
Aromatic C-H Stretching3050 - 3100
Aliphatic C-H Stretching2920 - 2980
-NO₂ (Nitro) Asymmetric Stretching~1520 - 1540
-NO₂ (Nitro) Symmetric Stretching~1340 - 1360
-SO₂- (Sulfonyl) Asymmetric Stretching~1300 - 1320
-SO₂- (Sulfonyl) Symmetric Stretching~1140 - 1160

References

  • Separation and Determination of Some Aromatic Sulfones by Reversed-Phase High-Performance Liquid Chromatography Collection of Czechoslovak Chemical Communications URL: [Link]

  • 1-(Methylsulfonyl)-4-nitrobenzene | C7H7NO4S | CID 258434 - PubChem National Institutes of Health (NIH) - PubChem Database URL:[Link]

  • C(aryl)-O Bond Formation from Aryl Methanesulfonates via Consecutive Deprotection and SNAr Reactions with Aryl Halides in an Ionic Liquid MDPI - Molecules URL:[Link]

Sources

Method

Application Note: Synthesis and Integration of 1-Methanesulfonyl-4-methyl-2-nitrobenzene in High-Performance Disperse Dyes

Chemical Rationale & Mechanistic Insights 1-Methanesulfonyl-4-methyl-2-nitrobenzene (CAS: 341029-57-0) is a highly specialized, sterically hindered building block utilized in the synthesis of advanced disperse azo dyes[1...

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Rationale & Mechanistic Insights

1-Methanesulfonyl-4-methyl-2-nitrobenzene (CAS: 341029-57-0) is a highly specialized, sterically hindered building block utilized in the synthesis of advanced disperse azo dyes[1]. The molecule features a unique combination of a methylsulfonyl group (-SO₂CH₃), a nitro group (-NO₂), and a methyl group (-CH₃) on a benzene ring[2].

In industrial dye chemistry, the conversion of this nitroarene into its corresponding substituted aniline is the critical first step in chromophore generation[3]. The strategic placement of the methylsulfonyl group serves two primary mechanistic functions in the final dye molecule:

  • Electronic Effects (Bathochromic Shift): As a strong electron-withdrawing group (EWG), the -SO₂CH₃ moiety significantly increases the electrophilicity of the intermediate diazonium salt. This facilitates rapid electrophilic aromatic substitution (coupling) even with sterically hindered N,N-dialkylanilines. Furthermore, the extended conjugation provided by the sulfone group pushes the absorption maximum ( λmax​ ) toward longer wavelengths, producing deep, vibrant shades (e.g., rubine, violet, and navy blue)[4].

  • Physical Fastness: Unlike ionic sulfonate groups (-SO₃⁻) which confer water solubility, the non-ionic methylsulfonyl group maintains the hydrophobic nature required for disperse dyes. Its strong dipole moment enhances intermolecular hydrogen bonding and dipole-dipole interactions with synthetic hydrophobic fibers (such as polyethylene terephthalate), drastically improving sublimation fastness and wash fastness[5].

Process Visualization

G N1 1-Methanesulfonyl-4-methyl -2-nitrobenzene N2 Catalytic Reduction (H2, Pd/C) N1->N2 Nitro Reduction N3 2-Methanesulfonyl -5-methylaniline N2->N3 Amine Generation N4 Diazotization (Nitrosyl Sulfuric Acid) N3->N4 Acidic Protonation N5 Diazonium Electrophile N4->N5 NO+ Attack N6 Azo Coupling (pH 3-5, Sodium Acetate) N5->N6 Electrophilic Substitution N7 Methylsulfonyl Disperse Dye N6->N7 Chromophore Formation

Pathway from 1-Methanesulfonyl-4-methyl-2-nitrobenzene to disperse azo dye.

Quantitative Data & Comparative Analysis

The integration of the methylsulfonyl group fundamentally alters both the physical properties of the precursor and the performance metrics of the resulting dye.

Table 1: Physicochemical Properties of the Starting Material [1],[2]

Property Value
Chemical Name 1-Methanesulfonyl-4-methyl-2-nitrobenzene
CAS Number 341029-57-0
Molecular Formula C₈H₉NO₄S
Molecular Weight 215.23 g/mol

| Structural Class | Ortho-nitro aryl methyl sulfone |

Table 2: Comparative Fastness Properties on Polyester Fibers [4],[5]

Fastness Property Standard Disperse Dye (Unsubstituted) Methylsulfonyl Disperse Dye
Wash Fastness (ISO 105-C06) 3 - 4 4 - 5 (Excellent)
Sublimation Fastness (180°C) 3 4 - 5 (Excellent)

| Light Fastness (ISO 105-B02) | 4 - 5 | 5 - 6 (Superior) |

Experimental Protocols (Self-Validating Systems)

The following protocols detail the transformation of 1-Methanesulfonyl-4-methyl-2-nitrobenzene into a functional disperse dye. Every step is designed with built-in validation mechanisms to ensure process integrity.

Protocol A: Catalytic Reduction to 2-Methanesulfonyl-5-methylaniline

Causality: Traditional Béchamp reduction (Fe/HCl) generates massive amounts of iron sludge. Catalytic hydrogenation over Palladium on Carbon (Pd/C) is selected to align with modern green chemistry standards, offering higher yields and simplified downstream purification[3].

  • Preparation: Suspend 0.1 mol of 1-Methanesulfonyl-4-methyl-2-nitrobenzene in 150 mL of methanol inside a high-pressure hydrogenation reactor.

  • Catalyst Addition: Add 0.5 g of 5% Pd/C catalyst. Purge the vessel three times with nitrogen gas, followed by three purges with hydrogen gas.

  • Reaction: Pressurize the reactor to 3 bar with H₂ and heat to 45°C under vigorous stirring.

  • Self-Validation (Reaction Monitoring): Monitor the hydrogen uptake. The reaction is complete when H₂ consumption ceases and pressure stabilizes. Validate by Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3); the disappearance of the higher-Rf yellow nitro spot confirms full conversion.

  • Isolation: Filter the mixture hot through a Celite pad to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure to yield the crystalline amine.

Protocol B: Diazotization via Nitrosyl Sulfuric Acid

Causality: The -SO₂CH₃ group strongly withdraws electron density from the aromatic ring, significantly reducing the basicity of the resulting amine. Such weakly basic amines are insoluble in dilute aqueous acids and will not diazotize completely, leading to dangerous diazo-tar formation. Concentrated sulfuric acid acts as both a solvent and a strong proton donor, generating the highly reactive nitrosonium ion (NO⁺) necessary for complete diazotization[3].

  • Reagent Preparation: Slowly add 0.105 mol of sodium nitrite (NaNO₂) to 40 mL of concentrated sulfuric acid (H₂SO₄) at 0–5°C with constant stirring to form nitrosyl sulfuric acid.

  • Amine Addition: Dissolve 0.1 mol of 2-methanesulfonyl-5-methylaniline in 30 mL of glacial acetic acid. Add this solution dropwise to the nitrosyl sulfuric acid, maintaining the temperature strictly below 5°C to prevent diazonium decomposition.

  • Self-Validation (Nitrous Acid Check): After 2 hours of stirring, test the mixture with starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid, indicating the reaction has reached completion.

  • Quenching: Add 1 g of sulfamic acid to destroy the excess nitrous acid (preventing unwanted oxidation of the coupling component in the next step). Stir until effervescence ceases.

Protocol C: Azo Coupling and Dye Isolation

Causality: Coupling must occur at a controlled pH (typically 3-5 for amino-based coupling components). Sodium acetate is utilized as a buffer to neutralize the extreme acidity of the sulfuric acid diazo solution, maintaining the optimal pH for electrophilic aromatic substitution without causing the diazonium salt to precipitate as a diazoate[6].

  • Coupling Bath: Dissolve 0.1 mol of the chosen coupling component (e.g., N,N-diethyl-m-toluidine) in 100 mL of water containing 10 mL of concentrated HCl. Cool to 0–5°C.

  • Coupling Reaction: Slowly drip the diazonium salt solution (from Protocol B) into the coupling bath. Simultaneously, add a saturated solution of sodium acetate to maintain the pH between 3.5 and 4.5.

  • Self-Validation (Spot Test): To validate the completion of the coupling reaction, perform a spot test on filter paper. Place a drop of the reaction mixture on the paper; a clear aqueous rim will spread outward. Apply a drop of alkaline H-acid (8-amino-1-naphthol-3,6-disulfonic acid) to the clear rim. If a red/purple color develops at the intersection, unreacted diazonium salt is still present. If no color develops, the coupling is 100% complete.

  • Isolation: Stir the deep-colored suspension for an additional 2 hours. Filter the precipitated disperse dye, wash extensively with deionized water until the filtrate is pH neutral, and dry in a vacuum oven at 60°C.

References

  • [2] Title: Methyl-<4-methyl-2-nitro-phenyl>-sulfon | Source: Molaid | URL:[Link]

  • [4] Title: Recent trends in synthesis and application of nitrogen heterocyclic azo dyes | Source: ResearchGate | URL:[Link]

  • [6] Title: Disperse Red 210 | Source: World Dye Variety | URL:[Link]

  • [5] Title: Disperse Red 76 | Source: World Dye Variety | URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

side reactions in the synthesis of 1-Methanesulfonyl-4-methyl-2-nitrobenzene

Welcome to the Process Chemistry Technical Support Center. This portal is designed for researchers and drug development professionals scaling or optimizing the synthesis of 1-Methanesulfonyl-4-methyl-2-nitrobenzene (also...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This portal is designed for researchers and drug development professionals scaling or optimizing the synthesis of 1-Methanesulfonyl-4-methyl-2-nitrobenzene (also known as 4-methyl-2-nitrophenyl methyl sulfone).

Below, you will find mechanistic troubleshooting guides, quantitative process data, and self-validating standard operating procedures (SOPs) to resolve common side reactions encountered during synthesis.

Process Overview & Mechanistic Pathways

The synthesis of 1-methanesulfonyl-4-methyl-2-nitrobenzene from 1-chloro-4-methyl-2-nitrobenzene typically proceeds via one of two primary pathways: Route A (Direct Nucleophilic Aromatic Substitution) or Route B (Thioetherification followed by Oxidation). Understanding the mechanistic flow is critical for diagnosing side reactions.

G SM 1-Chloro-4-methyl- 2-nitrobenzene Product 1-Methanesulfonyl-4-methyl- 2-nitrobenzene SM->Product Route A: NaSO2CH3 SNAr (DMF, Heat) Thioether 4-Methyl-2-nitrophenyl methyl sulfide SM->Thioether Route B, Step 1: NaSMe (SNAr) Phenol 4-Methyl-2-nitrophenol (Hydrolysis Byproduct) SM->Phenol H2O impurity (Side Reaction) Sulfoxide Sulfoxide Intermediate Thioether->Sulfoxide H2O2 / AcOH (Fast) Sulfoxide->Product H2O2 / AcOH (Slow, Heat required)

Fig 1. Synthetic routes and common side reactions for 1-methanesulfonyl-4-methyl-2-nitrobenzene.

Knowledge Base & Troubleshooting FAQs

Route A: Direct Sulfonylation (SNAr)

Q1: Why am I observing a large amount of 4-methyl-2-nitrophenol instead of the desired sulfone? Root Cause & Causality: This is a classic hydrolysis side reaction. The ortho-nitro group strongly activates the aryl chloride toward nucleophilic attack. Sodium methanesulfinate is highly hygroscopic. If water is introduced into the system, it generates hydroxide ions (especially if basic additives are present). Hydroxide acts as a "hard" nucleophile that outcompetes the "soft" sulfinate nucleophile for the activated electrophilic carbon, leading to the thermodynamically stable phenoxide. Resolution: Rigorously dry the sodium methanesulfinate via azeotropic distillation with toluene prior to use. Ensure your polar aprotic solvent (DMF or DMSO) is stored over activated 3Å molecular sieves.

Q2: The SNAr reaction stalls at ~50% conversion even with strictly anhydrous reagents. How do I drive it to completion? Root Cause & Causality: Sodium methanesulfinate suffers from poor solubility in organic solvents, leading to severe mass transfer limitations. Furthermore, as the reaction progresses, the accumulating NaCl byproduct can alter the ionic strength of the medium, precipitating the active reagent. Resolution: Transition to a Copper-catalyzed Ullmann-type coupling. Utilizing a catalytic system of CuI (10-20 mol%) with an L-proline sodium salt ligand significantly lowers the activation barrier for the C-S bond formation, allowing the coupling of aryl halides with sulfinic acid salts to proceed cleanly at 80–95 °C[1].

Route B: Thioether Oxidation

Q3: During the oxidation step with H₂O₂/AcOH, my LC-MS shows a persistent intermediate mass [M-16]. What is it, and how do I eliminate it? Root Cause & Causality: You are observing the incomplete oxidation product: 4-methyl-2-nitrophenyl methyl sulfoxide. The first oxidation step (sulfide to sulfoxide) is highly exothermic and rapid because the sulfur atom in the thioether is electron-rich and highly nucleophilic. However, once oxidized to the sulfoxide, the strong electron-withdrawing nature of the S=O bond drastically reduces the nucleophilicity of the remaining sulfur lone pair. Consequently, the second oxidation (sulfoxide to sulfone) requires a significantly higher activation energy[2]. Resolution: Do not rely on ambient temperature for the second step. After the initial exothermic addition of H₂O₂, you must heat the reaction to 60–75 °C. Ensure a stoichiometric excess of H₂O₂ (at least 2.5 to 3.0 equivalents).

Q4: I am detecting complex, ring-hydroxylated byproducts during the oxidation. Why is this happening? Root Cause & Causality: This indicates radical-mediated over-oxidation. If the reaction temperature exceeds 85 °C, or if trace transition metal impurities (like Fe or Cu from reactor walls) are present without a proper ligand, hydrogen peroxide undergoes homolytic cleavage. This generates highly reactive hydroxyl radicals (Fenton-like chemistry) that non-selectively attack the aromatic ring. Resolution: Strictly control the exotherm during the initial H₂O₂ addition using an ice bath. If radical side reactions persist, switch to a milder, non-radical oxidant such as Oxone® (potassium peroxymonosulfate) in a Methanol/Water mixture, which provides clean conversion to the sulfone without sulfoxide accumulation[3].

Quantitative Process Data

To assist in route selection and process optimization, the following table summarizes the key metrics and typical impurity profiles of both synthetic pathways.

MetricRoute A (Direct SNAr)Route B (Thioether + Oxidation)
Typical Overall Yield 65% - 75%85% - 92%
Major Side Reaction Hydrolysis (Phenol formation)Incomplete oxidation (Sulfoxide)
Key Reagents NaSO₂CH₃, CuI, L-ProlineNaSMe, H₂O₂, Glacial Acetic Acid
Catalyst Requirement Essential (CuI/L-Proline) for high yieldNone (or optional Na₂WO₄)
Reaction Time 18 - 24 hours2 hours (Step 1) + 6 hours (Step 2)
E-Factor (Est.) High (due to solvent/catalyst recovery)Low (Water is the main byproduct)

Self-Validating Standard Operating Procedures (SOPs)

SOP 1: Copper-Catalyzed Direct SNAr (Route A)

This protocol utilizes L-proline to promote the CuI-catalyzed coupling of aryl halides with sulfinic acid salts[1].

  • Reagent Preparation: In a rigorously dried Schlenk flask under nitrogen, combine 1-chloro-4-methyl-2-nitrobenzene (1.0 eq), anhydrous sodium methanesulfinate (1.5 eq), CuI (0.1 eq), and L-proline (0.2 eq).

  • Solvent Addition: Add anhydrous DMSO (10 mL per gram of starting material).

  • Reaction Execution: Heat the stirred mixture to 90 °C.

    • Self-Validation Checkpoint 1: Spot the reaction on a silica TLC plate (Eluent: 3:1 Hexanes/EtOAc). The UV-active starting material spot (high Rf​ ) must disappear, replaced by a highly polar, UV-active product spot (lower Rf​ ).

  • Quench & Workup: Cool the mixture to room temperature and pour it into a 4x volume of vigorously stirred ice water containing 1% ammonia (to solubilize copper salts).

    • Self-Validation Checkpoint 2: A rapid precipitation of an off-white solid must occur. If the mixture forms a dark emulsion, hydrolysis has occurred, and the pH must be adjusted to ~7 to force precipitation.

  • Isolation: Filter the precipitate, wash sequentially with cold water and a small amount of cold ethanol, and dry under vacuum at 50 °C.

SOP 2: Oxidation of Thioether to Sulfone (Route B, Step 2)

This protocol details the controlled oxidation of 4-methyl-2-nitrophenyl methyl sulfide using hydrogen peroxide and acetic acid[2].

  • Dissolution: Dissolve 4-methyl-2-nitrophenyl methyl sulfide (1.0 eq) in glacial acetic acid (5 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stirrer and an internal temperature probe.

  • Peroxide Addition: Cool the solution to 10 °C. Slowly add 30% aqueous H₂O₂ (3.0 eq) dropwise via an addition funnel.

    • Self-Validation Checkpoint 1: Monitor the internal temperature. An immediate exotherm validates that the initial oxidation to the sulfoxide is actively occurring. Maintain the temperature below 25 °C during addition.

  • Thermal Activation: Once addition is complete, attach a reflux condenser and heat the reaction mixture to 70 °C for 4–6 hours.

    • Self-Validation Checkpoint 2: Perform an HPLC analysis. The intermediate sulfoxide peak must fully transition to the final sulfone peak. If the sulfoxide peak persists for >2 hours, add an additional 0.5 eq of H₂O₂.

  • Quenching: Cool the mixture to 0 °C and pour into ice water. Add saturated aqueous sodium thiosulfate dropwise.

    • Self-Validation Checkpoint 3: Dip KI-starch indicator paper into the mixture. It must remain colorless, validating the complete destruction of residual peroxides prior to filtration.

  • Isolation: Collect the precipitated 1-methanesulfonyl-4-methyl-2-nitrobenzene by vacuum filtration, wash with cold water, and recrystallize from dichloromethane/hexanes if necessary.

References

  • Zhu, W., & Ma, D. (2005). Synthesis of Aryl Sulfones via l-Proline-Promoted CuI-Catalyzed Coupling Reaction of Aryl Halides with Sulfinic Acid Salts. The Journal of Organic Chemistry, 70(7), 2696-2700. 1[1]

  • BenchChem. (n.d.). 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid | 142994-06-7. Benchchem Protocols. 2[2]

  • BenchChem. (n.d.). Application Notes and Protocols for the Oxidation of 4-(methylthio)benzaldehyde. Benchchem Protocols. 3[3]

Sources

Optimization

Technical Support Center: Crystallization of 1-Methanesulfonyl-4-methyl-2-nitrobenzene

From the desk of the Senior Application Scientist Welcome to the technical support center for the crystallization of 1-Methanesulfonyl-4-methyl-2-nitrobenzene (M.W. 215.23 g/mol , CAS 1671-49-4). This guide is designed f...

Author: BenchChem Technical Support Team. Date: March 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for the crystallization of 1-Methanesulfonyl-4-methyl-2-nitrobenzene (M.W. 215.23 g/mol , CAS 1671-49-4). This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of obtaining high-purity crystalline material. Crystallization is as much an art as a science, where success hinges on a deep understanding of the compound's physicochemical properties and the thermodynamics of the solid-liquid phase transition. This document synthesizes fundamental principles with field-proven troubleshooting strategies to address the specific challenges you may encounter with this nitroaromatic sulfone.

Part 1: Critical Compound Properties & Initial Considerations

A successful crystallization begins with understanding the molecule. 1-Methanesulfonyl-4-methyl-2-nitrobenzene is a polar aromatic compound, characterized by a strong electron-withdrawing nitro group and a polar methylsulfonyl group. These features dictate its solubility and crystal lattice energy.

PropertyValueSource
Molecular Formula C₈H₉NO₄SECHEMI[1]
Molecular Weight 215.23 g/mol ECHEMI[1]
Melting Point 118-121 °C (from Methanol)ECHEMI[1]
Appearance White to Light yellow powder/crystalCymitQuimica[2]
Polar Surface Area 88.34 ŲECHEMI[1]

The relatively high melting point is indicative of a stable crystal lattice. The key to purification via recrystallization is to exploit the differential solubility of the compound and its impurities across a temperature gradient.[3]

Part 2: Frequently Asked Questions (FAQs)

This section addresses common foundational questions regarding the crystallization process for this compound.

Q1: How do I select an appropriate solvent system for 1-Methanesulfonyl-4-methyl-2-nitrobenzene?

A1: The ideal solvent should exhibit a steep solubility curve: high solubility at elevated temperatures and low solubility at cold temperatures (e.g., 0-4 °C).[4] This maximizes recovery. Given the compound's polar nature ("like dissolves like"), polar solvents are excellent starting points.

  • Primary Candidates: Alcohols like Methanol , Ethanol , or Isopropanol are often effective for nitroaryl compounds.[4] The known melting point was determined using methanol, making it a validated choice.[1]

  • Solvent Polarity: The methylsulfonyl and nitro groups make the molecule quite polar. Therefore, highly non-polar solvents like hexanes are unlikely to be suitable as primary solvents but may be excellent as anti-solvents.

  • Mixed-Solvent Systems: If no single solvent is ideal, a mixed-solvent system is employed.[4] This is useful when the compound is excessively soluble in one solvent (e.g., acetone) and poorly soluble in another (e.g., water or hexanes). You would dissolve the compound in a minimal amount of the "good" hot solvent and then titrate in the "bad" solvent (anti-solvent) until persistent cloudiness appears.[4]

Q2: My compound "oils out" instead of forming crystals. What is happening and how can I prevent it?

A2: "Oiling out" occurs when the solute separates from the solution as a supercooled liquid phase rather than a solid crystalline lattice.[5] This is problematic because the oil often traps impurities, defeating the purpose of recrystallization.

  • Causality: This phenomenon typically arises under conditions of very high supersaturation, often caused by cooling the solution too quickly.[4] It can also occur if the boiling point of the solvent is higher than the melting point of the solute, causing it to melt before dissolving.[4][5] For 1-Methanesulfonyl-4-methyl-2-nitrobenzene (M.P. ~120°C), using high-boiling solvents like DMF or DMSO could present this risk.

  • Prevention & Solution:

    • Reduce Supersaturation: Re-heat the solution to re-dissolve the oil, then add 5-10% more solvent to decrease the concentration.[4]

    • Slow Cooling: Allow the solution to cool to room temperature very slowly (e.g., by placing the flask in a warm water bath that cools over time) before moving it to an ice bath. Slow cooling is critical for favoring crystal formation.[5]

    • Solvent Choice: Select a solvent with a boiling point at least 10-20°C below the compound's melting point.[5]

Q3: Could polymorphism affect my crystallization of this sulfonamide-containing compound?

A3: Yes, polymorphism—the ability of a compound to exist in multiple crystal forms—is a significant consideration for sulfonamides.[6][7] Different polymorphs can have different stabilities, melting points, and solubilities, which can dramatically impact the consistency of your crystallization.[7]

  • Why it Matters: The specific arrangement of molecules in the crystal lattice is governed by intermolecular forces, such as hydrogen bonds.[7] For sulfonamides, N-H···O hydrogen bonds can form different patterns (dimers vs. chains), leading to different crystal packing (polymorphs).[6]

  • What to Look For: If you observe batch-to-batch variability in crystal habit (e.g., needles vs. plates), melting point, or dissolution behavior despite using the same protocol, you may be isolating different polymorphs.

  • Controlling Polymorphism: The polymorphic outcome can be influenced by the choice of solvent, cooling rate, and the presence of specific impurities.[8] If you suspect polymorphism, maintaining strict control over your crystallization parameters is essential for reproducibility.

Part 3: Troubleshooting Guide

This guide provides solutions to specific experimental failures in a question-and-answer format.

Issue 1: No crystals form, even after cooling in an ice bath.

This is a classic supersaturation failure. The solution is stable and has not been perturbed sufficiently to induce nucleation and crystal growth.

  • Scientific Rationale: Crystallization requires two steps: nucleation (the initial formation of a stable crystalline entity) and growth. For nucleation to occur, the solution must be supersaturated, meaning the concentration of the solute is higher than its equilibrium solubility at that temperature. If the solution is not sufficiently supersaturated, nucleation is thermodynamically unfavorable.

  • Troubleshooting Workflow:

G start No Crystals Formed check_sat Is the solution supersaturated? start->check_sat increase_conc Increase Concentration check_sat->increase_conc No/Unsure induce_nuc Induce Nucleation check_sat->induce_nuc Yes evap 1. Evaporate Solvent (Gently heat under vacuum or N₂ stream) increase_conc->evap anti_solv 2. Add Anti-Solvent (A miscible solvent in which the compound is insoluble) increase_conc->anti_solv scratch 1. Scratch Inner Wall (Use a glass rod at the meniscus) induce_nuc->scratch seed 2. Add Seed Crystal (Introduce a pure crystal of the compound) induce_nuc->seed success Crystals Form evap->success anti_solv->success scratch->success seed->success

Caption: Workflow for addressing crystallization failure.

  • Detailed Actions:

    • Increase Concentration: Gently evaporate a portion of the solvent to increase the solute concentration.[9]

    • Anti-Solvent Addition: If using a single solvent, you can carefully add a miscible anti-solvent (e.g., adding water or hexane dropwise to a methanol solution) until the solution turns cloudy, then add a few drops of the primary solvent to redissolve the precipitate before slow cooling.[4][9]

    • Induce Nucleation: Scratch the inside of the flask with a glass rod at the air-liquid interface. The microscopic scratches provide nucleation sites.[9] Alternatively, add a tiny "seed" crystal of the pure compound to provide a template for growth.[9]

Issue 2: Crystal yield is consistently low.

A low yield means a significant portion of your product remains dissolved in the mother liquor.

  • Scientific Rationale: The final yield is determined by the compound's solubility at the final, cold temperature. If the solubility is still significant even at 0°C, the recovery will be poor. According to the principles of recrystallization, the solvent should have a high temperature coefficient, meaning it dissolves the compound well when hot but poorly when cold.[3]

  • Troubleshooting Steps:

    • Optimize Solvent System: Your chosen solvent may be too good. A less effective solvent, or a mixed-solvent system, might be necessary. Refer to the solvent selection guide in the FAQs.

    • Lower the Final Temperature: Ensure the solution is cooled thoroughly. After an initial cooling period at room temperature, place the flask in an ice-water bath (0°C) for at least 30 minutes. For some systems, a refrigerated bath (-10 to -20°C) can further improve yield, provided the solvent doesn't freeze.

    • Minimize Solvent Volume: During the initial dissolution step, use the absolute minimum amount of hot solvent required to fully dissolve the crude product. Any excess solvent will retain more product in the mother liquor upon cooling.

    • Second Crop: Do not discard the mother liquor. Concentrate it by evaporating a significant portion of the solvent and cool the remaining solution again. This will often yield a second crop of crystals, which can be combined with the first if purity is acceptable.[9]

Issue 3: The final product is impure, or the melting point is broad and low.

This indicates that impurities have been incorporated into the final crystalline product.

  • Scientific Rationale: Impurities can compromise product purity in several ways: co-crystallization into the crystal lattice (solid solution), adsorption onto the crystal surface, or inclusion as pockets of mother liquor within the crystal. Rapid crystal growth is a primary cause of impurity incorporation, as it doesn't allow time for the system to reach equilibrium, where the more ordered, pure crystal lattice is favored.[10]

  • Decision Tree for Purity Improvement:

G start Impure Final Product check_growth How fast was the cooling? start->check_growth fast Rapid (e.g., direct to ice bath) check_growth->fast Fast slow Slow (e.g., benchtop cooling) check_growth->slow Slow/Controlled action_slow Action: Slow Down Cooling (Use insulated dewar or warm water bath) fast->action_slow check_wash Was the crystal cake washed? slow->check_wash success Pure Product action_slow->success action_wash Action: Wash with Ice-Cold Solvent (Breaks vacuum, adds solvent, reapplies vacuum) check_wash->action_wash No / Improperly check_impurities High concentration of impurities? check_wash->check_impurities Yes action_wash->success action_recrystallize Action: Perform a Second Recrystallization check_impurities->action_recrystallize Yes action_recrystallize->success

Caption: Decision tree for improving product purity.

  • Detailed Actions:

    • Ensure Slow Cooling: This is the most critical factor. Slow cooling allows for the selective incorporation of the target molecule into the growing crystal lattice, excluding impurities.[5]

    • Wash Thoroughly: Once the crystals are collected on the filter paper, wash them with a small amount of ice-cold recrystallization solvent.[5] This removes any residual mother liquor clinging to the crystal surfaces. Using warm or room-temperature solvent will dissolve some of your product.

    • Perform a Second Recrystallization: If the starting material is highly impure, a single recrystallization may not be sufficient. Dissolving the obtained crystals and repeating the process can significantly enhance purity.[11]

Part 4: Experimental Protocols

Protocol 1: Standard Single-Solvent Recrystallization (Methanol)

  • Dissolution: Place the crude 1-Methanesulfonyl-4-methyl-2-nitrobenzene in an Erlenmeyer flask. Add a minimal amount of methanol and a boiling chip. Heat the mixture to a gentle boil on a hot plate with stirring. Continue adding methanol dropwise until all the solid just dissolves.[4]

  • Hot Filtration (Optional): If insoluble impurities are present, or if decolorizing carbon was used, perform a hot gravity filtration to remove them.[12]

  • Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on the benchtop. Do not disturb the flask during this period.

  • Crystallization: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[12]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[13]

  • Washing: With the vacuum off, add a small volume of ice-cold methanol to the crystals to wash away adhering mother liquor. Reapply the vacuum to pull the wash solvent through.

  • Drying: Allow air to be pulled through the crystals on the filter for several minutes to partially dry them. Then, transfer the crystals to a watch glass to air dry completely or dry in a vacuum oven at a temperature well below the melting point (e.g., 40-50°C).

Protocol 2: Mixed-Solvent (Anti-Solvent) Recrystallization

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of a hot "good" solvent (e.g., acetone or ethanol) in which it is highly soluble.

  • Anti-Solvent Addition: While the solution is still hot, add the "bad" anti-solvent (e.g., water or hexanes) dropwise with swirling until you observe persistent cloudiness (turbidity).

  • Clarification: Add a few drops of the hot "good" solvent to re-dissolve the precipitate and obtain a clear, saturated solution.[4]

  • Cooling & Isolation: Follow steps 3-7 from the Single-Solvent Recrystallization protocol, using an ice-cold mixture of the two solvents (in the approximate final ratio) for the washing step.

References

  • Google Patents.
  • PubChem. 1-(Methylsulfanylmethyl)-4-nitrobenzene. [Link]

  • International Union of Crystallography. 1-Methylsulfonyl-4-nitrobenzene. [Link]

  • PubChem. 1-(Methylsulfonyl)-2-nitrobenzene. [Link]

  • National Center for Biotechnology Information. 1-Methylsulfonyl-4-nitrobenzene. [Link]

  • University of California, Los Angeles. Recrystallization. [Link]

  • University of Texas at Dallas. Isolation and Purification of Organic Compounds Recrystallization (Expt #3). [Link]

  • LabXchange. Lab Procedure: Recrystallization. [Link]

  • Nature. Impact of impurities on crystal growth. [Link]

  • ResearchGate. Methyl 4-methylsulfonyl-2-nitrobenzoate. [Link]

  • National Center for Biotechnology Information. Methyl 4-methylsulfonyl-2-nitrobenzoate. [Link]

  • ResearchGate. (PDF) Methyl 4-methylsulfonyl-2-nitrobenzoate. [Link]

  • American Chemical Society Publications. Impurity Occurrence and Removal in Crystalline Products from Process Reactions. [Link]

  • University College Cork. Impurity Occurrence and Removal in Crystalline Products from Process Reactions - CORA. [Link]

  • MDPI. Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. [Link]

  • American Chemical Society Publications. Impurity Occurrence and Removal in Crystalline Products from Process Reactions. [Link]

  • ResearchGate. (PDF) Polymorphism in Secondary Benzene Sulfonamides. [Link]

  • National Center for Biotechnology Information. Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. [Link]

Sources

Troubleshooting

reaction monitoring techniques for 1-Methanesulfonyl-4-methyl-2-nitrobenzene synthesis

Welcome to the Technical Support Center for the synthesis of 1-Methanesulfonyl-4-methyl-2-nitrobenzene . Designed for researchers, process chemists, and drug development professionals, this portal provides advanced troub...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1-Methanesulfonyl-4-methyl-2-nitrobenzene . Designed for researchers, process chemists, and drug development professionals, this portal provides advanced troubleshooting, mechanistic insights, and validated protocols for monitoring the electrophilic aromatic substitution (EAS) nitration of 1-methanesulfonyl-4-methylbenzene (p-tolyl methyl sulfone).

As a Senior Application Scientist, my goal is to provide you with self-validating analytical systems that ensure process safety, maximize regioselectivity, and eliminate guesswork from your scale-up campaigns.

Mechanistic Grounding & Workflow Visualization

The synthesis of 1-methanesulfonyl-4-methyl-2-nitrobenzene relies on a highly exothermic EAS mechanism. The starting material, p-tolyl methyl sulfone, contains two competing directing groups:

  • Sulfonyl Group (-SO₂CH₃): Strongly electron-withdrawing, deactivating, and meta-directing.

  • Methyl Group (-CH₃): Electron-donating, activating, and ortho/para-directing.

Because these groups are positioned para to each other, their directing effects act synergistically. The methyl group activates the ring and directs the incoming nitronium ion (NO₂⁺) to its ortho position (which is simultaneously meta to the sulfonyl group). However, the harsh conditions of mixed acid (HNO₃/H₂SO₄) nitration require rigorous Process Analytical Technology (PAT) to prevent thermal runaways, over-nitration, and oxidative degradation[1].

ReactionWorkflow SM Starting Material (p-Tolyl methyl sulfone) Reactor EAS Nitration Reactor (Temperature Controlled) SM->Reactor Reagents Nitrating Mixture (HNO3 / H2SO4) Reagents->Reactor ReactIR In-situ FTIR (ReactIR) Continuous Tracking (1350/1530 cm⁻¹) Reactor->ReactIR Real-time Kinetics HPLC Offline/At-line HPLC Regioselectivity & Purity Reactor->HPLC Aliquot Sampling Workup Aqueous Quench & Phase Separation Reactor->Workup Endpoint Reached Product Target Product (1-Methanesulfonyl-4-methyl-2-nitrobenzene) Workup->Product

Fig 1: Reaction monitoring workflow for the EAS nitration of p-tolyl methyl sulfone.

Troubleshooting Guides & FAQs

Q1: Why am I seeing multiple peaks in my HPLC chromatogram besides the starting material and desired product? Causality: While the synergistic directing effects strongly favor the target regioisomer, extreme conditions (excess HNO₃, localized hot spots >40°C) can force a second nitration event, yielding dinitro species, or cause oxidative degradation of the methyl group to a carboxylic acid. Solution: You must establish a self-validating HPLC system. Do not rely solely on area percent. Run a spiked sample containing known standards of the starting material and the desired product. If unknown peaks emerge at longer retention times, you are likely over-nitrating. Quench the reaction earlier or reduce the HNO₃ equivalents. Optimizing the eluent ratio (e.g., 30/70 v/v acetonitrile to aqueous buffer) is proven to accurately quantify nitrophenolic and nitrated aromatic by-products[2].

Q2: How can I implement real-time monitoring to avoid manual sampling hazards in this nitration? Causality: Manual sampling of concentrated H₂SO₄/HNO₃ mixtures is inherently dangerous. Furthermore, the time delay between sampling, quenching, and HPLC injection allows the reaction to progress, meaning your offline data lags behind the actual reactor state. Solution: Implement in-situ FTIR (e.g., ReactIR) equipped with a diamond ATR probe[3]. The nitro group has highly distinct, strong infrared absorptions. By tracking the appearance of the asymmetric NO₂ stretch (~1530 cm⁻¹) and the symmetric NO₂ stretch (~1350 cm⁻¹), you can monitor conversion in real-time without breaking containment[3].

Q3: My TLC shows complete conversion of the starting material, but my isolated yield is <60%. What monitoring step am I missing? Causality: Thin Layer Chromatography (TLC) lacks the resolution required for complex EAS reactions. It often fails to differentiate closely related regioisomers or over-nitrated byproducts that co-elute with the target product. Solution: Shift entirely to quantitative HPLC with UV detection at 254 nm[4]. TLC should only be used as a preliminary, qualitative check. A robust HPLC method will reveal if your "complete conversion" actually consists of 60% product and 40% over-nitrated impurities.

Experimental Protocols

Protocol A: Offline HPLC Reaction Monitoring

This protocol ensures immediate quenching of the nitration matrix to provide an accurate snapshot of the reaction kinetics.

  • Quench Solution Preparation: Prepare a quench vial containing 1.0 mL of cold High-Performance Liquid Chromatography (HPLC) grade water and 1.0 mL of acetonitrile.

  • Sampling: Carefully extract a 10 µL aliquot from the nitration reactor using a positive displacement pipette.

  • Quenching: Immediately discharge the 10 µL aliquot into the quench vial. Vortex for 5 seconds. The rapid dilution in water halts the nitration by dropping the acid concentration below the threshold required to generate the nitronium ion.

  • Filtration: Pass the quenched sample through a 0.22 µm PTFE syringe filter into an HPLC vial.

  • Injection: Inject 5 µL onto the HPLC system using the parameters outlined in Table 1.

  • Validation: Run a blank (quench solution only) and a reference standard (pure p-tolyl methyl sulfone) prior to analyzing reaction aliquots to validate column equilibration and baseline stability.

Protocol B: In-situ FTIR (ReactIR) Setup for Continuous Monitoring

This protocol establishes a real-time kinetic profile without manual sampling.

  • Probe Preparation: Ensure the DiComp (Diamond) ATR probe is clean. Wash with water, followed by acetone, and dry with compressed nitrogen.

  • Background Collection: Insert the probe into the empty, dry reactor. Collect an air background spectrum (256 scans, 8 cm⁻¹ resolution).

  • Solvent/Matrix Baseline: Charge the reactor with the starting material (p-tolyl methyl sulfone) dissolved in the reaction solvent (e.g., concentrated H₂SO₄). Allow the temperature to stabilize. Collect a reference spectrum to subtract the solvent matrix.

  • Reaction Tracking: Initiate the addition of the nitrating mixture. Set the ReactIR software to collect a spectrum every 30 seconds[1].

  • Data Analysis: Profile the reaction by trending the peak height or area of the NO₂ asymmetric stretch (1520–1540 cm⁻¹). The reaction is deemed complete when the first derivative of this trendline reaches zero (plateau).

Data Presentation

Table 1: Validated HPLC Method Parameters

Use these parameters to achieve baseline resolution between the starting material, the target nitro-product, and potential impurities.

ParameterSpecificationRationale
Column C18 Reverse Phase (250 mm × 4.6 mm, 5 µm)Standard for aromatic separations[4].
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in WaterMaintains low pH to suppress ionization of any acidic byproducts.
Mobile Phase B AcetonitrileProvides necessary elution strength for sulfones.
Gradient 30% B to 80% B over 15 minutesEnsures separation of closely eluting regioisomers.
Flow Rate 1.0 mL/minBalances resolution and run time.
Detection UV at 254 nmOptimal wavelength for conjugated aromatic systems[4].
Column Temp 30 °CImproves reproducibility and lowers system backpressure[2].
Table 2: Key FTIR Wavenumbers for Reaction Tracking

Monitor these specific bands during ReactIR analysis to track the EAS mechanism in real-time.

Functional GroupWavenumber (cm⁻¹)Trend During Reaction
Aromatic C-H (Starting Material) ~810 (para-disubstituted)Decreases / Shifts
Aromatic C-H (Product) ~830 & ~890 (1,2,4-trisubstituted)Increases
Nitro (-NO₂) Asymmetric 1520 - 1540Increases (Primary tracking band)
Nitro (-NO₂) Symmetric 1340 - 1360Increases (Secondary tracking band)
Sulfonyl (-SO₂) Asymmetric ~1300 - 1320Remains constant (Internal reference)

References

  • Source: National Center for Biotechnology Information (PMC)
  • Source: Royal Society of Chemistry (RSC)
  • Benefits of Continuous Flow Chemistry (ReactIR Applications)
  • Nitrophenolic By-Products Quantification in the Continuous Benzene Nitration Process Source: ACS Publications URL

Sources

Optimization

preventing decomposition of 1-Methanesulfonyl-4-methyl-2-nitrobenzene during reaction

Welcome to the Advanced Troubleshooting Guide for 1-Methanesulfonyl-4-methyl-2-nitrobenzene (CAS: 341029-57-0). This resource is engineered for researchers, process chemists, and drug development professionals dealing wi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for 1-Methanesulfonyl-4-methyl-2-nitrobenzene (CAS: 341029-57-0). This resource is engineered for researchers, process chemists, and drug development professionals dealing with the synthesis, scale-up, and functionalization of highly activated nitroaryl sulfones.

Due to the synergistic electron-withdrawing effects of the ortho-positioned nitro (-NO₂) and methanesulfonyl (-SO₂Me) groups, this intermediate is highly electrophilic and energetically dense. This guide addresses the root causes of decomposition during reactions and provides self-validating protocols to ensure structural integrity.

Part 1: Base-Catalyzed Degradation & Nucleophilic Aromatic Substitution (SNAr)

FAQ: During cross-coupling or alkylation steps, my reaction mixture rapidly turns deep red/purple, and HPLC shows a complete loss of starting material with multiple polar byproducts. What is happening?

Causality Analysis: You are observing unintended Nucleophilic Aromatic Substitution (SNAr). In 1-methanesulfonyl-4-methyl-2-nitrobenzene, the C1 and C2 positions are mutually activated. The -NO₂ group lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring, activating the ortho-C1 position (bearing the -SO₂Me group). Conversely, the -SO₂Me group activates the ortho-C2 position (bearing the -NO₂ group).

When exposed to nucleophilic bases (e.g., hydroxides, alkoxides, or unhindered primary/secondary amines), the nucleophile attacks either C1 or C2, forming a deeply colored, anionic Meisenheimer Complex . This complex subsequently collapses, expelling either the methanesulfinate anion (desulfonylation) or the nitrite anion (denitration) [1].

SNAr_Degradation SM 1-Methanesulfonyl-4-methyl- 2-nitrobenzene Complex Meisenheimer Complex (Deeply Colored Intermediate) SM->Complex Base Attack at C1 or C2 Nuc Nucleophile (e.g., OH-, RO-, R2NH) Nuc->Complex Deg1 Desulfonylation (Loss of -SO2Me) Complex->Deg1 Pathway A (C1 Attack) Deg2 Denitration (Loss of -NO2) Complex->Deg2 Pathway B (C2 Attack)

Nucleophilic Aromatic Substitution (SNAr) degradation pathways via Meisenheimer complex.

Self-Validating Protocol: Preventing SNAr Degradation

To prevent this decomposition, you must eliminate nucleophilic character from your basic conditions.

  • Base Selection: Replace NaOH, KOH, or NaOMe with strictly non-nucleophilic, sterically hindered bases such as N,N-Diisopropylethylamine (DIPEA), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), or anhydrous K₂CO₃.

  • Solvent Control: Ensure aprotic solvents (DMF, DMSO, THF) are strictly anhydrous (<100 ppm H₂O). Trace water reacts with carbonate bases to generate highly nucleophilic hydroxide ions.

  • In-Process Control (IPC) Validation: Run a "blank" reaction containing only the substrate, solvent, and base at the target temperature. Monitor via HPLC at 254 nm. If the baseline remains clean after 2 hours and no color change occurs, your conditions are validated against SNAr degradation.

Part 2: Chemoselective Reduction (Preventing C-S Bond Cleavage)

FAQ: I am attempting to reduce the nitro group to an amine to yield 2-methanesulfonyl-5-methylaniline. However, using standard Pd/C and H₂, I am observing significant cleavage of the methanesulfonyl group. How can I achieve chemoselectivity?

Causality Analysis: Palladium is highly prone to oxidative addition into activated C-S bonds, especially when the bond is polarized by an adjacent electron-withdrawing group or aromatic system [1]. Under hydrogenative conditions, the Pd catalyst inserts into the C-SO₂Me bond, leading to homolytic or heterolytic cleavage (desulfonylation) before or during the reduction of the nitro group.

To preserve the C-S bond, you must bypass transition metals that readily insert into sulfur-aryl bonds, or use dissolving metal reductions that operate via single-electron transfer (SET) to the nitro group without interacting with the sulfone [2][3].

Reduction_Workflow Start 1-Methanesulfonyl-4-methyl- 2-nitrobenzene Cond1 Pd/C + H2 (Standard Hydrogenation) Start->Cond1 Cond2 Fe / NH4Cl or Pt/C + V (Chemoselective Conditions) Start->Cond2 Fail Desulfonylation (C-S Bond Cleavage) Cond1->Fail Pd oxidative insertion Success 2-Methanesulfonyl-5-methylaniline (Target Amine) Cond2->Success Preserves C-S bond

Catalyst selection workflow preventing C-S bond cleavage during nitro reduction.

Step-by-Step Methodology: Chemoselective Iron-Mediated Reduction

This protocol leverages a mild, heterogeneous Béchamp-style reduction that is entirely selective for the nitro group.

  • Reactor Charging: To a reaction vessel, charge 1-methanesulfonyl-4-methyl-2-nitrobenzene (1.0 equiv), Iron powder (325 mesh, 5.0 equiv), and Ammonium chloride (NH₄Cl, 2.0 equiv).

  • Solvent Addition: Add a solvent mixture of Ethanol/Water (4:1 v/v) to achieve a 0.5 M concentration of the substrate.

  • Thermal Activation: Heat the mixture to 70 °C under vigorous mechanical stirring.

    • Expert Insight: Vigorous stirring is non-negotiable. The reaction occurs at the solid-liquid interface of the iron particles. Poor mass transfer will stall the reduction at the hydroxylamine intermediate, leading to azoxy dimers [2].

  • IPC Monitoring: Monitor the reaction via HPLC. You will observe the transient formation of the nitroso and hydroxylamine intermediates.

    • Self-Validation: Do not quench the reaction until the hydroxylamine peak is < 0.5% by area. Premature quenching results in highly unstable mixtures.

  • Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove iron oxides. Wash the filter cake thoroughly with Ethyl Acetate (EtOAc).

  • Isolation: Concentrate the filtrate under reduced pressure to remove ethanol. Extract the aqueous residue with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and evaporate to yield the chemoselectively reduced amine.

Part 3: Thermal Stability and Runaway Prevention

FAQ: Is 1-methanesulfonyl-4-methyl-2-nitrobenzene safe to heat during high-temperature coupling reactions?

Causality Analysis: Nitroaromatics contain a high density of potential chemical energy. The thermal decomposition of a nitro group is highly exothermic and can become autocatalytic. The presence of the methanesulfonyl group further sensitizes the aromatic ring. Heating this compound above its safe operating limit can trigger a thermal runaway, resulting in rapid gas evolution (SO₂, NOₓ) and over-pressurization of the reactor.

Quantitative Data: Thermal Stability Metrics

Before scaling up any reaction involving this intermediate, thermal hazard assessments must be conducted. Below is a summary of typical quantitative thermal data for activated nitroaryl sulfones.

ParameterValue / ObservationAnalytical Method
Onset of Decomposition ( Tonset​ ) > 180 °C (Matrix dependent)Differential Scanning Calorimetry (DSC)
Energy of Decomposition ( ΔHd​ ) > 1200 J/g (Highly Exothermic)Differential Scanning Calorimetry (DSC)
Time to Maximum Rate ( TMRad​ ) ~24 hours at 110 °CAccelerating Rate Calorimetry (ARC)
Recommended Max Operating Temp < 80 °CRule of 100 °C below Tonset​

Note: The presence of strong bases or transition metals can significantly lower the Tonset​ . Always run a DSC on the exact reaction mixture (substrate + reagents + solvent) before exceeding 80 °C.

References

  • Desulfonylation via Radical Process: Recent Developments in Organic Synthesis Chemical Reviews - ACS Publications URL
  • Google Patents (US20220042055A1)
  • Tandem C/N-Difunctionalization of Nitroarenes: Reductive Amination and Annulation by a Ring Expansion/Contraction Sequence Journal of the American Chemical Society - ACS Publications URL
Troubleshooting

Technical Support Center: Characterization &amp; Troubleshooting of 1-Methanesulfonyl-4-methyl-2-nitrobenzene Isomers

Executive Summary & Causality Framework Welcome to the Advanced Characterization Support Center. As a Senior Application Scientist, I frequently guide researchers and drug development professionals through the analytical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Causality Framework

Welcome to the Advanced Characterization Support Center. As a Senior Application Scientist, I frequently guide researchers and drug development professionals through the analytical bottlenecks associated with highly substituted nitroaromatics.

1-Methanesulfonyl-4-methyl-2-nitrobenzene (CAS 341029-57-0)[1] and its constitutional isomers present a uniquely difficult analytical challenge. The push-pull electronic system created by the electron-withdrawing nitro (-NO 2​ ) and methanesulfonyl (-SO 2​ CH 3​ ) groups, juxtaposed with the electron-donating methyl (-CH 3​ ) group, leads to nearly identical physicochemical properties among positional isomers.

This guide provides field-proven, self-validating protocols to unambiguously resolve, identify, and quantify these closely related isomers.

Part 1: Troubleshooting & FAQs

Q1: My standard C18 HPLC method shows a single broad peak for a known mixture of 1-methanesulfonyl-4-methyl-2-nitrobenzene and 4-methanesulfonyl-2-methyl-1-nitrobenzene. How do I achieve baseline separation? Analysis & Causality: Standard C18 stationary phases rely exclusively on hydrophobic (dispersive) interactions. Because these isomers have identical molecular weights (215.23 g/mol )[1] and nearly identical partition coefficients (LogP), hydrophobic differentiation fails. Solution: Switch to a Phenyl-Hexyl stationary phase [2]. The causality here lies in π−π interactions. The electron-deficient nitroaromatic ring of the analyte interacts with the electron-rich phenyl groups of the stationary phase[2]. The specific position of the bulky -SO 2​ CH 3​ group alters the steric accessibility of the aromatic ring, creating distinct π−π binding affinities for each isomer. If co-elution persists, introducing a mobile phase modifier like β -cyclodextrin can exploit slight differences in molecular shape and polarity[3].

Q2: In 1 H-NMR, the aromatic protons for my isolated isomer appear as a complex multiplet around 7.8 - 8.2 ppm. How can I definitively prove the regiochemistry without X-ray crystallography? Analysis & Causality: The strong anisotropic deshielding effects of both the -NO 2​ and -SO 2​ CH 3​ groups cause severe signal overlap in the 1D 1 H-NMR aromatic region. Relying on 1D coupling constants (J-values) is risky due to second-order effects. Solution: Employ a self-validating 2D NMR approach using HMBC (Heteronuclear Multiple Bond Correlation) . HMBC detects long-range (2- to 3-bond) carbon-proton scalar couplings ( 3JCH​ ). By irradiating the easily identifiable methyl protons (~2.4 ppm) and the methanesulfonyl protons (~3.2 ppm), you can map their connectivity to the quaternary aromatic carbons. The unique intersection of these 3-bond correlations unambiguously assigns the substitution pattern.

Q3: LC-MS/MS analysis yields the same exact mass for the precursor ion ([M+H] + m/z 216.03). Can mass spectrometry differentiate these constitutional isomers? Analysis & Causality: While the precursor ions are identical, the fragmentation pathways (MS/MS) are dictated by proximity effects. Solution: Analyze the product ion spectra for the "Ortho-Effect" . Isomers possessing a methyl group ortho to the nitro group will undergo a characteristic McLafferty-type rearrangement during collision-induced dissociation (CID), resulting in a neutral loss of OH (-17 Da) or H 2​ O (-18 Da). Isomers where these groups are meta or para to each other cannot form the necessary transition state and will instead show primary losses of NO (-30 Da) or SO 2​ (-64 Da).

Part 2: Self-Validating Experimental Protocols

To ensure absolute trustworthiness, your analytical workflow must be a self-validating system: HPLC provides purity and isomeric ratio, NMR provides structural connectivity, and MS confirms the molecular formula and proximity effects.

Protocol A: Orthogonal HPLC Separation of Nitroaromatic Isomers
  • Column Selection: Install a Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 3 µm particle size) to exploit π−π selectivity[2].

  • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Formic acid in HPLC-grade Water) and Mobile Phase B (Methanol). Methanol is preferred over Acetonitrile as it enhances π−π interactions[2].

  • Gradient Elution: Run a shallow gradient from 20% B to 60% B over 20 minutes. The slow ramp maximizes the interaction time between the isomer's π -system and the stationary phase.

  • Detection: Monitor via Photodiode Array (PDA) at 254 nm and 280 nm. The ratio of absorbances (A 254​ /A 280​ ) serves as an internal validation check for peak purity.

Protocol B: 2D NMR Regiochemical Mapping
  • Sample Preparation: Dissolve 15 mg of the highly pure HPLC fraction in 0.6 mL of DMSO- d6​ . DMSO is chosen to disrupt any intermolecular hydrogen bonding or aggregation.

  • Data Acquisition: Acquire a 1 H- 13 C HMBC spectrum optimized for a long-range coupling constant of nJCH​=8 Hz.

  • Data Processing & Validation: Identify the -SO 2​ CH 3​ singlet in the 1 H dimension. Trace its cross-peak to the 13 C dimension to identify the C 1​ aromatic carbon. Repeat for the -CH 3​ group to identify the C 4​ carbon. If the isomer is 1-methanesulfonyl-4-methyl-2-nitrobenzene, the C 2​ carbon (bearing the -NO 2​ group) will show specific 3-bond correlations that differ entirely from the 4-methanesulfonyl-2-methyl-1-nitrobenzene isomer.

Part 3: Quantitative Data Presentation

The following table summarizes the expected diagnostic data used to differentiate the target compound from its primary positional isomer.

Analytical Parameter1-Methanesulfonyl-4-methyl-2-nitrobenzene4-Methanesulfonyl-2-methyl-1-nitrobenzeneCausality / Rationale
Theoretical MW 215.23 g/mol [1]215.23 g/mol Constitutional isomers[1].
HPLC Elution Order (Phenyl-Hexyl) Elutes SecondElutes FirstSteric shielding of the π -system by the bulky -SO 2​ CH 3​ group adjacent to the -NO 2​ group alters stationary phase affinity[2].
MS/MS Diagnostic Loss Loss of SO 2​ (-64 Da)Loss of OH (-17 Da)Ortho-effect between -CH 3​ and -NO 2​ in the 1-nitro-2-methyl isomer drives OH loss.
HMBC Correlation (Methyl to Ring) -CH 3​ correlates to C 3​ , C 4​ , C 5​ -CH 3​ correlates to C 1​ , C 2​ , C 3​ 3-bond scalar couplings map the exact distance to the quaternary carbons.

Part 4: Visual Workflows

To systematize your approach, follow this self-validating decision tree for isomer characterization.

IsomerWorkflow Start Crude Isomer Mixture (MW: 215.23) HPLC Phenyl-Hexyl HPLC (π-π Interaction) Start->HPLC Baseline Resolution MS LC-MS/MS Analysis (Ortho-Effect Profiling) HPLC->MS Peak 1 (Isomer A) NMR 2D NMR (HMBC) (3-Bond C-H Mapping) HPLC->NMR Peak 2 (Isomer B) Valid Orthogonal Validation (Data Convergence) MS->Valid Mass & Fragments NMR->Valid Regiochemistry Xray X-Ray Crystallography (Absolute Confirmation) Valid->Xray If structural ambiguity persists

Caption: Self-validating analytical workflow for the unambiguous characterization of nitroaromatic isomers.

References

  • Agilent Technologies. "Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum". Agilent Application Notes. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 258434, 1-(Methylsulfonyl)-4-nitrobenzene". PubChem. URL:[Link]

Sources

Optimization

Technical Support Center: Optimization of Catalyst Loading for Reactions Involving 1-Methanesulfonyl-4-methyl-2-nitrobenzene

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions concerning the optimization of c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions concerning the optimization of catalyst loading for reactions involving the catalytic reduction of 1-Methanesulfonyl-4-methyl-2-nitrobenzene. Our focus is to move beyond simple procedural steps to explain the underlying scientific principles, ensuring your experiments are both successful and reproducible.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries when setting up the catalytic hydrogenation of 1-Methanesulfonyl-4-methyl-2-nitrobenzene.

Q1: What are the most common and effective catalysts for the reduction of the nitro group on 1-Methanesulfonyl-4-methyl-2-nitrobenzene?

A1: The reduction of an aromatic nitro group is a well-established transformation. For this specific substrate, the catalysts of choice are typically heterogeneous precious metal catalysts.

  • Palladium on Carbon (Pd/C): This is often the first choice for aromatic nitro reductions due to its high activity, efficiency, and good selectivity.[1] It is effective under a range of hydrogen pressures and temperatures.

  • Platinum on Carbon (Pt/C): Pt/C can also be highly effective and may offer different selectivity profiles compared to Pd/C, though it can sometimes be more prone to ring hydrogenation under harsh conditions.[2]

  • Raney Nickel (Raney® Ni): This is a cost-effective alternative to precious metal catalysts. However, it often requires higher temperatures and pressures and must be handled with care as it can be pyrophoric.[1][2]

Application Scientist's Insight: For 1-Methanesulfonyl-4-methyl-2-nitrobenzene, both the methanesulfonyl (-SO2CH3) and methyl (-CH3) groups are robust and generally inert to these catalytic hydrogenation conditions. The primary concern is the complete and selective reduction of the nitro group. Pd/C is the most common starting point due to its reliability and the vast amount of literature supporting its use in reducing nitroarenes without affecting other functional groups.[3][4]

Q2: What is a sensible starting point for catalyst loading (wt%) for a screening reaction?

A2: A typical starting point for catalyst loading in laboratory-scale reactions is between 5-10 mol% of the catalyst relative to the substrate. For a common catalyst like 5% Pd/C, this translates to a weight percentage that depends on the molecular weights but provides a robust starting point to ensure the reaction proceeds. For well-optimized systems, this can often be reduced significantly.[5]

Application Scientist's Insight: Starting with a slightly higher catalyst load in an initial screen (e.g., 10 mol%) is a conservative approach to confirm the reaction is feasible. Once successful conversion is observed, optimization studies should be performed to lower the loading. Insufficient loading can lead to low conversion rates, while excessive loading can lead to increased side reactions and is not economically viable for scale-up.

Q3: How do I choose between standard catalytic hydrogenation (H₂ gas) and transfer hydrogenation?

A3: The choice depends on your available equipment and the specific requirements of your synthesis.

  • Catalytic Hydrogenation (H₂ gas): This is a highly efficient and atom-economical method.[2] It provides a high driving force for the reaction but requires specialized equipment like a Parr shaker or a hydrogenation reactor to handle flammable hydrogen gas safely.[6]

  • Transfer Hydrogenation: This method uses a hydrogen donor molecule, such as ammonium formate or hydrazine hydrate, to provide hydrogen in situ.[2] It is often more convenient for small-scale laboratory work as it avoids the need for high-pressure gas equipment. The reaction can be run in standard glassware.

Application Scientist's Insight: For initial small-scale trials, transfer hydrogenation can be a rapid way to screen catalysts and conditions. However, for process development and scale-up, catalytic hydrogenation with H₂ gas is almost always preferred due to higher efficiency, easier product work-up (no donor byproducts), and better process control.

Q4: What solvents are recommended for this reaction?

A4: The choice of solvent is critical for ensuring good solubility of the substrate and efficient contact with the heterogeneous catalyst.

  • Protic Solvents: Alcohols like methanol (MeOH) and ethanol (EtOH) are excellent choices. They are good solvents for the substrate and can facilitate the reaction mechanism.[2]

  • Aprotic Solvents: Tetrahydrofuran (THF) or ethyl acetate (EtOAc) can also be used, particularly if solubility is an issue in alcohols.

  • Acidic Additives: Sometimes, a small amount of acetic acid (AcOH) is added to the reaction mixture, as acidic conditions can accelerate the reduction of nitro groups when using certain metals.[1]

Application Scientist's Insight: Methanol is often the best starting point. It has excellent solvent properties for this type of molecule and is easily removed during work-up. When optimizing, ensure your stirring is vigorous enough to keep the catalyst suspended and prevent mass transfer limitations, which can falsely appear as poor catalyst activity.[2]

Section 2: Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments in a question-and-answer format.

Problem 1: My reaction shows low to no conversion of the starting material.

Q: I've set up my reaction with 1-Methanesulfonyl-4-methyl-2-nitrobenzene and a Pd/C catalyst, but after several hours, I see mostly starting material. What's wrong?

A: Low or no conversion can stem from several factors related to the catalyst, reaction conditions, or the substrate itself. Here is a step-by-step troubleshooting guide.[2]

  • Possible Cause 1: Catalyst Deactivation or Poisoning

    • The Issue: Precious metal catalysts are highly susceptible to poisoning, where impurities bind to the active sites and render them inactive.[7] The most common poisons are sulfur and phosphorus compounds.[2] While the sulfone in your substrate is generally stable, impurities in the starting material or solvents are a frequent cause of deactivation.

    • Actionable Solutions:

      • Verify Reagent Purity: Ensure your 1-Methanesulfonyl-4-methyl-2-nitrobenzene and solvents are of high purity and free from sulfur-containing contaminants.

      • Handle Catalyst Properly: Catalysts like Pd/C can be sensitive to air exposure. Handle them quickly and, for best results, under an inert atmosphere. Raney® Nickel is often pyrophoric and requires careful handling to maintain its activity.[2]

      • Use a Fresh Catalyst: If the catalyst is old or has been opened multiple times, its activity may be compromised. Try the reaction with a fresh batch from a reliable supplier.

  • Possible Cause 2: Insufficient Catalyst Loading

    • The Issue: The amount of catalyst may be too low for the reaction scale or the specific activity of the catalyst batch. Insufficient catalyst loading will result in low conversion rates.

    • Actionable Solutions:

      • Increase Loading Incrementally: Double the catalyst loading (e.g., from 5 mol% to 10 mol%) and repeat the experiment. If the conversion improves, you are likely on the right track.

      • Optimize Systematically: A more formal optimization should be conducted to find the lowest effective catalyst loading, balancing reaction time and cost.[8]

  • Possible Cause 3: Sub-optimal Reaction Conditions

    • The Issue: The reaction may require more energy or a higher concentration of hydrogen to proceed at a reasonable rate.

    • Actionable Solutions:

      • Increase Hydrogen Pressure: If using H₂ gas, increase the pressure. Many reductions that are slow at atmospheric pressure proceed smoothly at 50 psi.[2]

      • Increase Temperature: Gently warm the reaction. An increase from room temperature to 40-50 °C can significantly increase the reaction rate. However, be cautious, as excessive heat can promote side reactions.[2]

      • Improve Agitation: In heterogeneous catalysis, efficient mixing is crucial. Increase the stirring rate to ensure the catalyst is well-suspended and in constant contact with the substrate and hydrogen source.[2]

Problem 2: My reaction starts well but then stalls before reaching completion.

Q: The reaction seems to proceed for the first hour, but then it stops, leaving 20-30% of the starting material unreacted. Why?

A: A stalling reaction often points to gradual catalyst deactivation or mass transfer limitations that become more pronounced as the reaction proceeds.

  • Possible Cause 1: Gradual Catalyst Poisoning

    • The Issue: A low-level impurity in the starting material or solvent may be slowly poisoning the catalyst over the course of the reaction.

    • Actionable Solutions:

      • Purify Starting Materials: Consider purifying your substrate via recrystallization or filtration through a plug of silica or activated carbon to remove non-polar impurities.

      • "Sacrificial" Catalyst Batch: In some cases, adding a small, initial batch of catalyst that is then filtered off before adding the main catalyst charge can help remove poisons.

  • Possible Cause 2: Product Inhibition

    • The Issue: The product amine, 2-amino-5-methylbenzenesulfonamide, could potentially coordinate to the catalyst surface, inhibiting further reaction. While less common for this type of reduction, it is a possibility.

    • Actionable Solutions:

      • Modify Solvent: Changing to a more polar solvent might help disfavor product adsorption.

      • Increase Temperature: Higher temperatures can sometimes overcome product inhibition by increasing the rate of product desorption from the catalyst surface.

Problem 3: The reaction is complete, but I have significant byproducts.

Q: My starting material is consumed, but I'm getting a messy product mixture instead of the clean amine. How can I improve selectivity?

A: Poor selectivity is typically caused by reaction conditions that are too harsh, leading to over-reduction or side reactions.

  • Possible Cause 1: Excessive Catalyst Loading

    • The Issue: While insufficient loading causes low conversion, excessive loading can lead to an overly active system that promotes side reactions. This is because the high concentration of active sites can facilitate undesired reaction pathways.

    • Actionable Solutions:

      • Reduce Catalyst Loading: Systematically decrease the catalyst loading. Finding the optimal balance is key to achieving both high conversion and high selectivity.

  • Possible Cause 2: Reaction Temperature or Pressure is Too High

    • The Issue: High temperatures and pressures, while good for increasing reaction rates, can also provide enough energy to overcome the activation barriers for undesired side reactions.

    • Actionable Solutions:

      • Lower the Temperature: Try running the reaction at a lower temperature for a longer period. This often favors the desired, lower-energy reaction pathway.[2]

      • Reduce Hydrogen Pressure: Use the minimum hydrogen pressure required to achieve a reasonable reaction rate.

Application Scientist's Insight: Selectivity is a kinetic phenomenon.[9] By moderating your reaction conditions (catalyst load, temperature, pressure), you can favor the kinetics of the desired nitro reduction over potential side reactions. It is always better to run a reaction a bit slower and cleaner than to force it with aggressive conditions that generate impurities.

Section 3: Experimental Protocols & Data

Experimental Protocol: Screening for Optimal Catalyst Loading

This protocol provides a framework for determining the optimal catalyst loading for the hydrogenation of 1-Methanesulfonyl-4-methyl-2-nitrobenzene using Pd/C.

  • Reactor Setup: To four separate glass pressure vessels suitable for hydrogenation, add a magnetic stir bar.

  • Reagent Preparation:

    • To each vessel, add 1-Methanesulfonyl-4-methyl-2-nitrobenzene (e.g., 1.0 mmol).

    • Add the catalyst, 5% Palladium on Carbon (5% Pd/C), in varying amounts:

      • Vessel 1: 2.5 mol%

      • Vessel 2: 5.0 mol%

      • Vessel 3: 7.5 mol%

      • Vessel 4: 10.0 mol%

  • Inert Atmosphere: Seal each vessel. Evacuate and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add degassed methanol (e.g., 10 mL) to each vessel via syringe.

  • Hydrogenation:

    • Purge the inert gas by evacuating and backfilling with hydrogen gas (H₂). Repeat three times.

    • Pressurize all vessels to the desired pressure (e.g., 50 psi).

    • Begin vigorous stirring and maintain a constant temperature (e.g., 25 °C).

  • Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 1, 2, 4, and 8 hours) and analyzing them by LC-MS or TLC.

  • Work-up: Once a reaction is complete, carefully vent the hydrogen and purge with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with additional methanol.

  • Analysis: Concentrate the filtrate under reduced pressure. Analyze the crude product by ¹H NMR or LC-MS to determine the conversion and purity for each catalyst loading.

Data Presentation: Impact of Catalyst Loading

The following table summarizes the expected qualitative and quantitative outcomes when varying catalyst loading, based on established principles of catalysis.[8][10]

Catalyst Loading (mol%)Expected Reaction RateExpected SelectivityEconomic ViabilityRecommendation
< 1% Very Slow / IncompleteHigh (if reaction occurs)HighNot recommended for initial screening; for highly optimized processes only.
2-5% Moderate to FastPotentially OptimalGoodIdeal target range after initial optimization.
5-10% FastGood to HighModerateExcellent starting point for screening experiments.
> 10% Very FastRisk of Decreasing SelectivityPoorNot recommended; can cause side reactions and is costly.

Section 4: Visual Guides

Workflow for Troubleshooting Low Conversion

G start Low or No Conversion Observed check_catalyst Step 1: Verify Catalyst Activity start->check_catalyst is_active Is Catalyst Fresh & Handled Properly? check_catalyst->is_active replace_catalyst Action: Use a Fresh Batch of Catalyst is_active->replace_catalyst No check_loading Step 2: Assess Catalyst Loading is_active->check_loading Yes replace_catalyst->check_catalyst is_sufficient Is Loading Sufficient (e.g., 5-10 mol%)? check_loading->is_sufficient increase_loading Action: Increase Catalyst Loading is_sufficient->increase_loading No check_conditions Step 3: Evaluate Reaction Conditions is_sufficient->check_conditions Yes success Problem Resolved increase_loading->success are_forcing Are Conditions Forcing Enough? check_conditions->are_forcing increase_conditions Action: Increase Temp/Pressure/Agitation are_forcing->increase_conditions No are_forcing->success Yes increase_conditions->success

Caption: A step-by-step workflow for diagnosing and resolving low reaction conversion.

Relationship Between Catalyst Loading and Reaction Outcomes

G cluster_0 Catalyst Loading cluster_1 Reaction Outcomes Low Low Loading (< 2 mol%) Optimal Optimal Loading (2-10 mol%) OutcomeLow Low Conversion High Selectivity Low->OutcomeLow Leads to High High Loading (> 10 mol%) OutcomeOptimal High Conversion High Selectivity Optimal->OutcomeOptimal Leads to OutcomeHigh High Conversion Reduced Selectivity (Byproducts) High->OutcomeHigh Leads to

Caption: The impact of catalyst loading on reaction conversion and selectivity.

Section 5: References

  • Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Catalyst Selection and Optimization for Nitro Group Reduction.

  • Master Organic Chemistry. (2018). Reduction of Nitro Groups. Retrieved from [Link]

  • International Research Journal of Modernization in Engineering Technology and Science. (2022). Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions.

  • Ma, L., et al. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. PMC.

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • Otandi, J. (2024). Effect of Catalyst Concentration on Reaction Rate in Organic Synthesis in Kenya. African Journal of Pure and Applied Chemistry.

  • Hiden Analytical. (2024). How Kinetic Analysis Sheds Light on Catalytic Reactions.

  • Reddit. (2021). Effect of Catalysts on Selectivity. r/ChemicalEngineering.

  • LinkedIn. (2024). Role of Catalysts in Kinetic Reactions, Applications and Innovations in Chemistry.

  • ResearchGate. (2011). Catalyst Loading Optimization.

  • Royal Society of Chemistry. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review.

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Validation

A Comparative Guide to the Synthesis of 1-Methanesulfonyl-4-methyl-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of the primary synthetic routes to 1-Methanesulfonyl-4-methyl-2-nitrobenzene, a key intermediate in the productio...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the primary synthetic routes to 1-Methanesulfonyl-4-methyl-2-nitrobenzene, a key intermediate in the production of various agrochemicals and pharmaceuticals.[1] The methodologies are evaluated based on reaction efficiency, operational simplicity, and environmental impact, supported by experimental data from peer-reviewed literature and patents.

Introduction

1-Methanesulfonyl-4-methyl-2-nitrobenzene (also known as 2-nitro-4-methylsulfonyltoluene) is a crucial building block in organic synthesis. Its utility is most notably demonstrated as an intermediate in the manufacturing of mesotrione, a widely used herbicide for cornfields.[1][2] The strategic placement of the nitro, methyl, and methanesulfonyl groups on the benzene ring makes it a versatile substrate for further chemical transformations. This guide focuses on the two predominant synthetic strategies: the direct nitration of 4-methylphenyl methyl sulfone and the oxidation of 1-(methylthio)-4-methyl-2-nitrobenzene.

Route 1: Electrophilic Nitration of 4-methylphenyl methyl sulfone

The most direct and commonly employed method for synthesizing 1-Methanesulfonyl-4-methyl-2-nitrobenzene is the electrophilic aromatic substitution of 4-methylphenyl methyl sulfone (also known as p-tolyl methyl sulfone). The methanesulfonyl group (-SO₂CH₃) and the methyl group (-CH₃) are both ortho-, para-directing. However, the position ortho to the strong activating methyl group and meta to the deactivating methanesulfonyl group is sterically and electronically favored for nitration.

Mechanism and Rationale

The reaction proceeds via the standard mechanism for electrophilic aromatic nitration.[3] A mixture of concentrated nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺). Sulfuric acid acts as both a catalyst and a dehydrating agent, protonating nitric acid to facilitate the loss of a water molecule and form the nitronium ion. The aromatic ring of the sulfone then acts as a nucleophile, attacking the nitronium ion to form a resonance-stabilized carbocation intermediate (the sigma complex). Subsequent deprotonation by a weak base, typically water or the bisulfate ion, restores aromaticity and yields the final product.

The choice of a mixed acid system is critical for achieving an effective concentration of the nitronium ion. The reaction temperature must be carefully controlled to prevent over-nitration and the formation of unwanted byproducts.[4]

Experimental Protocols

Protocol 1.1: Conventional Mixed Acid Nitration

This protocol is adapted from standard industrial processes for nitrating substituted benzene rings.

  • Preparation: In a reaction vessel equipped with a stirrer and a cooling bath, charge concentrated sulfuric acid (H₂SO₄). Cool the acid to 0-5°C.

  • Substrate Addition: Slowly add 4-methylphenyl methyl sulfone to the cooled sulfuric acid while maintaining the temperature below 10°C.

  • Nitrating Mixture Addition: In a separate vessel, prepare the nitrating mixture by carefully adding concentrated nitric acid (HNO₃) to more concentrated sulfuric acid. This mixture should also be pre-cooled.

  • Nitration: Add the nitrating mixture dropwise to the solution of the sulfone over a period of 2-4 hours. The reaction temperature must be strictly maintained between 0-10°C to ensure regioselectivity and minimize side reactions.[5]

  • Reaction Monitoring: Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-3 hours after addition is complete).[1]

  • Work-up: Carefully pour the reaction mixture onto crushed ice/water. The solid product will precipitate.

  • Isolation and Purification: Filter the precipitated solid, wash thoroughly with water until the washings are neutral, and dry under a vacuum. The crude product can be recrystallized from a suitable solvent like methanol or ethanol to achieve high purity.[6]

Protocol 1.2: Green Chemistry Approach with Solid Acid Catalyst

To address the environmental concerns of using large quantities of sulfuric acid, a method using a solid superacid catalyst has been developed.[1]

  • Catalyst Suspension: In a reaction vessel cooled with an ice bath, add concentrated nitric acid, followed by the solid superacid catalyst (e.g., SO₄²⁻/ZrO₂-TiO₂).

  • Activator Addition: Add acetic anhydride dropwise to the suspension while stirring, maintaining a temperature of 0-20°C. This in-situ generation of acetyl nitrate can be a potent nitrating agent.

  • Nitration: Add a solution of 4-methylphenyl methyl sulfone in an organic solvent (e.g., dichloromethane) dropwise. Allow the reaction to proceed for 2-20 hours at a temperature between 10-40°C.[1]

  • Catalyst Recovery: After the reaction is complete, filter the mixture to recover the solid catalyst, which can be washed and reused.

  • Product Isolation: The filtrate is subjected to reduced pressure distillation to remove the solvent. The residue is cooled, and a small amount of water is added to precipitate the product. The solid is then filtered, washed with water, and dried.[1]

Workflow Diagram

G cluster_0 Route 1: Nitration of 4-methylphenyl methyl sulfone A 4-methylphenyl methyl sulfone C Electrophilic Aromatic Substitution (0-40°C) A->C Substrate B Mixed Acid (HNO₃/H₂SO₄) or Solid Acid Catalyst B->C Reagents D Quenching on Ice/Water C->D E Filtration & Washing D->E F Recrystallization E->F G 1-Methanesulfonyl-4-methyl-2-nitrobenzene F->G

Caption: Workflow for the synthesis via nitration.

Route 2: Oxidation of 1-(methylthio)-4-methyl-2-nitrobenzene

An alternative pathway involves the oxidation of a sulfide precursor, 1-(methylthio)-4-methyl-2-nitrobenzene (also known as methyl 4-methyl-2-nitrophenyl sulfide). This method is a two-step process starting from 4-chloro-3-nitrotoluene, but the final oxidation step is the key transformation.

Mechanism and Rationale

The oxidation of sulfides to sulfones is a well-established transformation in organic chemistry.[7] The reaction typically proceeds in two stages: the sulfide is first oxidized to a sulfoxide, which is then further oxidized to the sulfone.[8] Strong oxidizing agents are required for the complete conversion to the sulfone. Hydrogen peroxide, often in the presence of a catalyst or in an acidic medium like acetic acid, is a common choice. The lone pair of electrons on the sulfur atom attacks the electrophilic oxygen of the oxidizing agent.

The advantage of this route is that the nitration is performed on a more activated ring (p-chlorotoluene) before the introduction of the deactivating sulfonyl group. However, it involves more synthetic steps overall. The handling of thiols like methanethiol, which are often used to create the sulfide precursor, requires caution due to their pungent odor and toxicity.[9]

Experimental Protocol

Protocol 2.1: Hydrogen Peroxide Oxidation

This protocol is a general method for sulfide to sulfone oxidation.

  • Dissolution: Dissolve 1-(methylthio)-4-methyl-2-nitrobenzene in a suitable solvent, such as glacial acetic acid or acetone.

  • Oxidant Addition: Add an excess of hydrogen peroxide (e.g., 30% aqueous solution) to the solution. The addition may need to be done portion-wise or dropwise, with cooling to control the initial exotherm.

  • Reaction: Heat the reaction mixture (e.g., to 60-80°C) and stir for several hours until the oxidation is complete, as monitored by TLC or HPLC. The reaction can be slow and may require prolonged heating.

  • Work-up: Cool the reaction mixture and pour it into a large volume of water to precipitate the product.

  • Isolation and Purification: Collect the solid product by filtration, wash it extensively with water to remove acetic acid and residual peroxide, and then dry. Recrystallization from a solvent like methanol will yield the pure sulfone.

Workflow Diagram

G cluster_1 Route 2: Oxidation of Sulfide Precursor A 1-(methylthio)-4-methyl-2-nitrobenzene C Oxidation Reaction (60-80°C) A->C Substrate B Oxidizing Agent (e.g., H₂O₂) in Acetic Acid B->C Reagents D Precipitation in Water C->D E Filtration & Washing D->E F Recrystallization E->F G 1-Methanesulfonyl-4-methyl-2-nitrobenzene F->G

Sources

Comparative

cost-benefit analysis of different synthetic pathways to 1-Methanesulfonyl-4-methyl-2-nitrobenzene

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 1-Methanesulfonyl-4-methyl-2-nitrobenzene (CAS: 341029-57-0) Executive Summary Aryl methyl sulfones are critical structural mot...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 1-Methanesulfonyl-4-methyl-2-nitrobenzene (CAS: 341029-57-0)

Executive Summary

Aryl methyl sulfones are critical structural motifs in medicinal chemistry, frequently serving as pharmacophores or versatile synthetic intermediates. The synthesis of 1-Methanesulfonyl-4-methyl-2-nitrobenzene from the inexpensive, commercially available starting material 4-chloro-3-nitrotoluene (1-chloro-4-methyl-2-nitrobenzene) can be achieved through two primary routes: a direct one-step nucleophilic aromatic substitution (SNAr) or a two-step thioetherification followed by oxidation.

As a Senior Application Scientist, I have evaluated both pathways. This guide provides an objective cost-benefit analysis, mechanistic insights, and self-validating experimental protocols to help you select the optimal route for your scale-up or discovery needs.

Mechanistic Pathway Analysis

Pathway A: Direct SNAr with Sodium Methanesulfinate

Causality & Mechanism: The electron-withdrawing nitro group at the ortho position of 4-chloro-3-nitrotoluene highly activates the aryl chloride towards SNAr. Sodium methanesulfinate (CH3SO2Na) acts as an ambident nucleophile. Because the sulfur atom is softer and more nucleophilic than the oxygen atoms, it preferentially attacks the activated aromatic ring. While this reaction can proceed uncatalyzed in polar aprotic solvents, the addition of a copper catalyst (e.g., CuI) significantly lowers the activation energy of the cross-coupling, ensuring high conversion rates without degrading the starting material 1. This direct sulfonylation strategy aligns with modern atom-economical approaches for aryl sulfone construction 2.

Pathway B: Two-Step Thioetherification and Oxidation

Causality & Mechanism: Sodium thiomethoxide (NaSMe) is a significantly stronger and softer nucleophile than methanesulfinate. Consequently, the initial SNAr step proceeds rapidly at low temperatures (0–25 °C), forming a thioether intermediate. In the second step, the thioether is oxidized to the sulfone. Using hydrogen peroxide (H2O2) with a sodium tungstate (Na2WO4) catalyst is the preferred industrial method. The tungstate acts as a phase-transfer catalyst, forming a highly electrophilic peroxotungstate complex that rapidly and selectively oxidizes the nucleophilic sulfur atom without over-oxidizing the aromatic ring or reducing the nitro group 3.

Visualizing the Workflows

SynthesisPathways SM 4-Chloro-3-nitrotoluene (Starting Material) PathA Pathway A: Direct SNAr + CH3SO2Na / CuI SM->PathA 1 step, 110°C PathB1 Pathway B (Step 1): SNAr + NaSMe SM->PathB1 0-25°C Product 1-Methanesulfonyl-4-methyl -2-nitrobenzene (Target Product) PathA->Product 80-85% Yield IntB Thioether Intermediate (4-Methyl-1-methylsulfanyl -2-nitrobenzene) PathB1->IntB 95% Yield PathB2 Pathway B (Step 2): Oxidation + H2O2 / Na2WO4 IntB->PathB2 Oxidation PathB2->Product 90% Yield

Fig 1: Synthetic pathways to 1-Methanesulfonyl-4-methyl-2-nitrobenzene from 4-chloro-3-nitrotoluene.

Quantitative Cost-Benefit Analysis

When selecting a route for scale-up, raw material costs must be weighed against operational hazards, step economy, and environmental impact (E-factor).

ParameterPathway A: Direct SNArPathway B: Thioether + Oxidation
Overall Yield 80–85%85–90% (over 2 steps)
Step Count 1 (High step economy)2 (Requires intermediate workup)
Atom Economy High (Direct substitution)Moderate (Requires oxidant mass)
Reagent Cost Moderate (CH3SO2Na is pricier)Low (NaSMe and H2O2 are cheap)
Safety & Handling Excellent (Odorless, stable reagents)Poor (NaSMe is highly toxic/stench; H2O2 is an explosion hazard at scale)
E-Factor ~5–10~15–20 (High aqueous waste from 2 steps)

Verdict: While Pathway B offers a marginally cheaper bill of materials, Pathway A is the superior choice for pharmaceutical development. The elimination of toxic, foul-smelling mercaptans and hazardous peroxides drastically reduces engineering controls and safety overhead, making Pathway A far more cost-effective at scale.

Self-Validating Experimental Protocols

Protocol A: Direct SNAr (Recommended)
  • Charge: To a dry, nitrogen-flushed reactor, add 4-chloro-3-nitrotoluene (1.0 eq), sodium methanesulfinate (1.5 eq), and CuI (0.1 eq).

  • Solvation: Suspend the mixture in anhydrous DMF (5 volumes). Causality: DMF is a polar aprotic solvent that effectively solvates the sodium cation. This leaves the methanesulfinate anion "naked" and highly reactive, which is critical for overcoming the activation energy barrier at the sterically hindered ortho position.

  • Heating & Monitoring: Heat the mixture to 110 °C. Self-Validation: Monitor reaction progress via HPLC. The reaction is deemed complete only when the starting material peak is <1% AUC (typically 12-16 hours). This ensures complete conversion and prevents difficult downstream separations of the product from unreacted aryl chloride.

  • Workup: Cool to room temperature and quench with water (15 volumes) to precipitate the crude product. Filter and wash thoroughly with water to remove DMF and inorganic salts.

  • Purification: Recrystallize from ethanol to afford the pure sulfone.

Protocol B: Thioetherification & Oxidation

Step 1: Thioetherification

  • Charge: Dissolve 4-chloro-3-nitrotoluene (1.0 eq) in THF (5 volumes) under nitrogen.

  • Nucleophilic Attack: Cool the solution to 0 °C. Slowly add a 20% aqueous solution of sodium thiomethoxide (1.1 eq). Causality: Cooling to 0 °C prevents exothermic runaway and suppresses bis-substitution or nitro-reduction side reactions caused by the highly reactive NaSMe.

  • Monitoring: Stir for 2 hours at room temperature. Self-Validation: Confirm completion via TLC (Hexanes/EtOAc 4:1); the starting material spot must be entirely absent before proceeding.

  • Workup: Extract with EtOAc, wash with brine, dry over Na2SO4, and concentrate.

Step 2: Oxidation 5. Charge: Dissolve the crude thioether in glacial acetic acid (5 volumes). Add sodium tungstate dihydrate (Na2WO4·2H2O, 0.05 eq). 6. Oxidation: Slowly add 30% aqueous H2O2 (2.5 eq) while maintaining the internal temperature below 40 °C. 7. Monitoring: Stir for 4 hours. Self-Validation: Test the mixture for residual peroxides using KI-starch paper. You must quench excess peroxide with aqueous sodium thiosulfate before any concentration steps to prevent explosive hazards. 8. Workup: Dilute with water to precipitate the sulfone. Filter, wash with water, and dry under vacuum.

References

  • Manufacturing Process Development for Belzutifan, Part 1: A Concise Synthesis of the Indanone Starting Material. Organic Process Research & Development (ACS Publications). 1

  • Aryl Methyl Sulfone Construction from Eco-Friendly Inorganic Sulfur Dioxide and Methyl Reagents. ChemSusChem (PubMed/NIH). 2

  • Palladium-Catalyzed Methylsulfonylation of Alkyl Halides Using Dimethyl Sulfite as SO2 Surrogate and Methyl Source. The Journal of Organic Chemistry (ACS Publications). 3

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